molecular formula C10H11FO2 B13299014 2-(2-Fluoro-5-methylphenyl)propanoic acid

2-(2-Fluoro-5-methylphenyl)propanoic acid

Cat. No.: B13299014
M. Wt: 182.19 g/mol
InChI Key: QDDARYXIVRVDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

QDDARYXIVRVDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling and Thermodynamic Modeling of Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylpropanoic acids—specifically 3-(2-fluorophenyl)propanoic acid , 3-(3-fluorophenyl)propanoic acid , and 3-(4-fluorophenyl)propanoic acid —are critical building blocks in the synthesis of metabolic-stable pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom alters the lipophilicity (


), lattice energy, and crystal packing of the parent hydrocinnamic acid, significantly impacting solubility behavior.[1]

This technical guide provides a rigorous framework for determining, modeling, and applying solubility data for these compounds. Unlike standard protocols, this guide emphasizes the thermodynamic causality governing dissolution and provides a self-validating workflow for process optimization.[1]

Physicochemical Profile & Thermodynamic Fundamentals

To design an effective crystallization or purification process, one must first understand the solute's solid-state properties.[1] The fluorination of the phenyl ring introduces a strong dipole and increases the melting point compared to the non-fluorinated parent, indicating higher lattice energy and generally lower solubility in non-polar solvents.[1]

Comparative Properties Table
CompoundCAS No.[2][3][4][5][6][7][8]Melting Point (

)
Molecular WeightKey Solubility Characteristics
3-(4-Fluorophenyl)propanoic acid 459-31-486–91 °C168.17 g/mol High in DMSO/Alcohols; Low in Water.[1]
3-(2-Fluorophenyl)propanoic acid 1643-26-176 °C168.17 g/mol Slightly lower

due to ortho-steric hindrance.[1]
Hydrocinnamic acid (Parent) 501-52-045–48 °C150.17 g/mol Lower lattice energy; higher general solubility.
4-Fluorocinnamic acid 14290-86-9193–197 °C166.15 g/mol Rigid double bond drastically increases

and reduces solubility.[1]
Thermodynamic Theory

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the liquid solution. The fundamental relationship is described by the Modified Apelblat Equation , which is empirically superior for correlating solubility data of polar organic acids:



Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature (K).[1]
    
  • 
     are empirical model parameters representing the non-ideality of the solution.[1]
    

Process Insight: A positive enthalpy of solution (


) indicates that solubility increases with temperature, a critical factor for cooling crystallization.

Experimental Protocol: Dynamic Laser Monitoring

For high-precision solubility determination, we utilize a Dynamic Laser Monitoring Method .[1] This technique eliminates the sampling errors associated with gravimetric methods and provides a continuous solubility curve.[1]

Equipment & Materials
  • Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath (

    
     K).
    
  • Detection: Laser transmissometer (He-Ne laser, 632.8 nm) and photodetector.

  • Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone (Analytical Grade, dried over molecular sieves).

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of the fluorinated acid (e.g., 3-(4-fluorophenyl)propanoic acid) into the vessel. Add a known initial mass (
    
    
    
    ) of solvent.
  • Equilibration: Set the stirrer speed to 400 rpm. Heat the mixture until the solid completely dissolves (laser transmission reaches 100%).

  • Cooling (Nucleation): Slowly cool the solution at a rate of 0.1 K/min. Record the temperature (

    
    ) where the laser transmission drops sharply (onset of turbidity).
    
  • Heating (Dissolution): Re-heat the suspension at 0.1 K/min. Record the temperature (

    
    ) where transmission returns to maximum.
    
    • Self-Validation Check: The hysteresis between

      
       and 
      
      
      
      should be
      
      
      K. If
      
      
      K, reduce the ramp rate.
  • Iteration: Add a small increment of solvent (

    
    ) to the vessel and repeat steps 2-4 to obtain the next data point on the curve.
    

ExperimentalSetup Start Weigh Solute & Solvent Heat Heat to Dissolution (Trans = 100%) Start->Heat Cool Cool (0.1 K/min) Detect Nucleation Heat->Cool Reheat Reheat (0.1 K/min) Detect T(eq) Cool->Reheat DataPoint Record (x, T) Reheat->DataPoint Valid if Hysteresis < 0.5K AddSolvent Add Solvent Increment AddSolvent->Heat Next Point DataPoint->AddSolvent

Figure 1: Iterative Dynamic Laser Monitoring workflow for high-precision solubility determination.

Thermodynamic Modeling & Data Analysis

Once the experimental mole fraction (


) vs. Temperature (

) data is collected, it must be modeled to extract thermodynamic parameters (

,

).
Data Fitting Strategy

We employ a multi-model approach to ensure robustness. The Apelblat equation typically provides the highest


 (>0.99) for these systems due to its ability to account for the temperature dependence of enthalpy.[1]

Workflow for Parameter Extraction:

  • Convert mass/volume data to mole fraction (

    
    ).[1]
    
  • Perform non-linear regression using the Apelblat model:

    
    .[1]
    
  • Calculate Relative Average Deviation (RAD) to assess fit quality.[1]

Thermodynamic Functions

From the van't Hoff plot (


 vs 

), we derive:
  • Enthalpy of Solution (

    
    ): 
    
    
    
    . Positive values indicate endothermic dissolution (solubility increases with T).[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .
  • Entropy of Solution (

    
    ):  Driving force for dissolution in polar solvents.
    

ThermoLogic RawData Raw Data (T, x_i) ModelSelect Select Model (Apelblat / van't Hoff) RawData->ModelSelect Regression Non-Linear Regression (Least Squares) ModelSelect->Regression Validation Validation (RAD < 2%, R² > 0.99) Regression->Validation Validation->ModelSelect Fail (Refine Model) Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Validation->Output Pass

Figure 2: Computational logic for extracting thermodynamic parameters from solubility data.

Application: Crystallization Process Design

The solubility difference between the fluorinated product and its impurities is the basis for purification.[1]

Solvent Selection Guide

Based on the polarity and hydrogen-bonding capability of 3-(4-fluorophenyl)propanoic acid:

  • Methanol/Ethanol: High solubility.[3] Good for reaction solvents but poor for high-yield crystallization (yield loss to mother liquor).[1]

  • Ethyl Acetate: Moderate solubility. Excellent for cooling crystallization.[1]

  • Toluene/Hexane: Low solubility. Used as anti-solvents to force precipitation.[1]

Recommended Purification Workflow

For a crude mixture containing 3-(4-fluorophenyl)propanoic acid:

  • Dissolution: Dissolve crude solid in Ethyl Acetate at reflux (

    
    C).
    
  • Filtration: Hot filtration to remove insoluble inorganic salts.[1]

  • Cooling: Controlled cooling to

    
    C. The steep solubility curve in ethyl acetate ensures high recovery.[1]
    
  • Anti-solvent (Optional): If yield is low, add Hexane (ratio 1:3) at the cloud point.[1]

References

  • TCI Chemicals. (2024).[1] Product Specification: 3-(4-Fluorophenyl)propionic Acid. Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet & Properties: 3-(4-Fluorophenyl)propionic acid. Retrieved from [5]

  • National Institute of Standards and Technology (NIST). (2023). 3-(4-Fluorophenyl)propionic acid - Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [9]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(2-Fluoro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 2-(2-Fluoro-5-methylphenyl)propanoic acid , a specialized intermediate in medicinal chemistry.

Executive Summary

This guide details the lipophilicity (LogP/LogD) and acid dissociation constant (pKa) of This compound . As a fluorinated derivative of the 2-arylpropionic acid class (structurally analogous to "profen" NSAIDs), its physicochemical profile is critical for predicting membrane permeability, protein binding, and solubility in early-stage drug discovery.

This document provides:

  • Predicted Values: Based on quantitative structure-property relationships (QSPR).

  • Mechanistic Analysis: The impact of the ortho-fluoro and meta-methyl substituents on acidity and lipophilicity.

  • Experimental Protocols: Standardized methodologies for empirical validation.

Chemical Identity & Structural Context[1][2][3][4]

PropertyData
IUPAC Name This compound
CAS Number 1250482-13-3
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Structural Class 2-Arylpropionic Acid (Chiral center at C2)
Key Substituents 2-Fluoro (Electron-withdrawing), 5-Methyl (Lipophilic/Electron-donating)

Structural Insight: The molecule features a propanoic acid tail attached to a phenyl ring.[1][2] The ortho-fluorine atom creates a specific steric and electronic environment that modulates the acidity of the carboxylic acid, while the meta-methyl group primarily influences the hydrophobic surface area.

Physicochemical Analysis

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of the molecule at physiological pH (7.4). For 2-arylpropionic acids, the typical pKa range is 3.5 – 4.5.

  • Predicted pKa: 3.9 ± 0.3

  • Dominant Species at pH 7.4: Anionic (Carboxylate form, >99.9%)

Mechanistic Rationale:

  • Inductive Effect (-I): The fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity (lowering pKa) compared to the non-fluorinated analog (Hydratropic acid, pKa ~4.3).

  • Methyl Effect (+I): The methyl group at the meta position (C5) is weakly electron-donating. Its effect on the carboxyl group is minimal due to distance, offering a negligible increase in pKa.

  • Net Result: The acid-strengthening effect of the ortho-fluorine dominates, resulting in a pKa slightly lower than typical profens (e.g., Ibuprofen pKa ~4.4).

Lipophilicity (LogP & LogD)

Lipophilicity determines the compound's ability to cross cell membranes via passive diffusion.

  • Predicted LogP (Neutral Species): 2.6 ± 0.4

  • Predicted LogD (pH 7.4): -0.5 to 0.1 (Due to ionization)

Mechanistic Rationale:

  • Baseline: 2-Phenylpropanoic acid has a LogP of ~2.3.[1]

  • Substituent Contributions:

    • Methyl Group: Adds ~0.5 log units (hydrophobic).

    • Fluoro Group: Adds ~0.1–0.2 log units (lipophilic but polarizable).

  • Distribution Coefficient (LogD): At physiological pH (7.4), the compound is almost entirely ionized (pKa ~3.9). Ionized species have significantly lower lipophilicity.

    • Calculation:

      
      
      
    • Since

      
      , the correction factor is substantial, dropping the effective lipophilicity into the hydrophilic range.
      

Experimental Methodologies (Protocols)

To validate the predicted values, the following standardized protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa using a Sirius T3 or similar autotitrator.

  • Sample Preparation: Dissolve 1–2 mg of pure compound in 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

  • Titration: Perform acid-base titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing:

    • Plot the Bjerrum difference curve.

    • Extrapolate the Yasuda-Shedlovsky plot (if co-solvent used) to 0% solvent to obtain aqueous pKa.

Protocol B: Shake-Flask LogP Determination

Objective: Measure the partition coefficient between n-octanol and water.

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase (buffered to pH 2.0 to ensure the neutral species dominates).

  • Separation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, detection at 254 nm).

  • Calculation:

    
    .
    
Workflow Diagram

The following diagram illustrates the decision tree for physicochemical profiling.

G Start Compound: this compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck pKaMethod pKa Determination SolubilityCheck->pKaMethod Sample Prep Titration Potentiometric Titration (Sirius T3) pKaMethod->Titration High Sol. Cosolvent Co-solvent Titration (MeOH/Water) pKaMethod->Cosolvent Low Sol. LogPMethod Lipophilicity (LogP/LogD) Titration->LogPMethod pKa Known Cosolvent->LogPMethod ShakeFlask Shake Flask Method (pH 2.0 for LogP) LogPMethod->ShakeFlask HPLC HPLC Quantification ShakeFlask->HPLC Result Final Profile: pKa ~3.9 | LogP ~2.6 HPLC->Result

Figure 1: Workflow for the experimental determination of pKa and LogP values.

Pharmacokinetic Implications

Understanding the physicochemical profile allows for the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) behavior:

  • Absorption:

    • At the acidic pH of the stomach (pH 1.5–2.0), the compound exists primarily in its neutral form (pH < pKa). This maximizes lipophilicity (LogP ~2.6), favoring rapid passive diffusion across the gastric mucosa.

    • In the small intestine (pH 6.0–7.4), the compound ionizes. However, the high surface area and dynamic equilibrium typically ensure continued absorption.

  • Protein Binding:

    • Compounds with this lipophilicity and anionic character often exhibit high plasma protein binding (>90%), primarily to albumin. This is characteristic of the profen class.

  • Metabolism:

    • The 5-methyl group is a potential site for metabolic oxidation (CYP450-mediated hydroxylation to a benzyl alcohol/carboxylic acid).

    • The chiral center at C2 suggests the potential for metabolic inversion (R- to S- enantiomer conversion), a known phenomenon in 2-arylpropionic acids.

References

  • Compound Identification: this compound. CAS Registry No. 1250482-13-3. Available from: and .

  • Patent Literature: Substituted 2-phenylpropionic acid derivatives as pharmaceutical intermediates. World Intellectual Property Organization, WO2013/87579 A1, 2013.[3]

  • pKa Determination Methodology: Avdeef, A. (2012).
  • Lipophilicity Standards: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. .

  • Comparative Data (Flurbiprofen): DrugBank Online: Flurbiprofen. Accession Number DB00712. Available from: .

Sources

The Fluorine Factor: Advanced Handling of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inductive Trap

Fluorinated carboxylic acids (FCAs) are the workhorses of modern peptide synthesis, medicinal chemistry, and surfactant engineering. However, they present a dual-threat profile that often traps unwary researchers:

  • The pKa Shift: The high electronegativity of fluorine creates a massive inductive effect, transforming weak organic acids into super-acids capable of immediate, full-thickness tissue necrosis.

  • The Persistence Paradox: While short-chain FCAs like Trifluoroacetic acid (TFA) are acutely corrosive, long-chain variants (like PFOA) act as "forever chemicals," posing chronic bioaccumulation risks that require entirely different disposal protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a causal, mechanism-based handling protocol for researchers in drug development.

Physicochemical Hazards: The "Fluorine Effect"

To respect the chemical, one must understand the mechanism of its aggression. The substitution of hydrogen with fluorine dramatically lowers the pKa, increasing acidity by orders of magnitude.

Table 1: Comparative Acidity and Hazard Profile

Note the logarithmic increase in acidity (acid strength) as fluorine content increases.

CompoundFormulapKa (Approx)Acid Strength Relative to Acetic AcidPrimary Hazard
Acetic Acid

4.761x (Baseline)Irritant
Monofluoroacetic Acid

2.59~150xHighly Toxic (Metabolic Poison)
Difluoroacetic Acid

1.24~3,300xCorrosive
Trifluoroacetic Acid (TFA)

0.23~34,000xSeverely Corrosive / Volatile
Perfluorooctanoic Acid (PFOA)

~0-1~10,000xBioaccumulative / Teratogenic

Scientific Insight: The electron-withdrawing nature of the


 group stabilizes the carboxylate anion (

) via inductive effects.[1] This makes the proton (

) extremely labile. In a physiological context, concentrated TFA does not merely "burn"; it rapidly denatures proteins and causes coagulative necrosis.

Barrier Analysis: The Glove Permeation Fallacy

The most common error in FCA handling is the assumption that standard nitrile examination gloves provide adequate protection. They do not.

The Permeation Mechanism

Small, polar, fluorinated molecules like TFA can permeate thin nitrile networks within minutes. Once inside the glove, the occlusion effect increases the skin absorption rate, leading to severe burns that may not be immediately painful due to nerve damage.

Table 2: Glove Compatibility Matrix (Concentrated TFA)
Glove MaterialThicknessBreakthrough TimeRecommendation
Disposable Nitrile 4-6 mil< 5-10 mins UNSAFE for direct handling. Splash protection only.
Double Nitrile 8-12 mil~15-30 minsAcceptable for minor manipulations; change immediately upon splash.
Butyl Rubber 15-25 mil> 480 minsStandard for bulk pouring/waste handling.
Laminate (Silver Shield) 2.7 mil> 480 minsGold Standard for spill cleanup.
Neoprene 20 mil~60-120 minsVariable. Not recommended as primary barrier.

Critical Protocol: For peptide cleavage or rotovap operations involving TFA, use the "Double-Glove, Color-Code" method:

  • Inner Layer: Bright colored nitrile (e.g., orange).

  • Outer Layer: Standard blue/purple nitrile (or Butyl for bulk). Logic: If the inner glove changes color or you feel a cooling sensation, the barrier is breached.

Operational Protocol: Peptide Cleavage & Synthesis

The following workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Weighing
  • Vapor Control: TFA has a high vapor pressure (11 kPa at 20°C). All weighing must occur inside a certified fume hood.

  • The "Drop of Doom": A single drop of TFA on the threads of a glass bottle will weld the cap shut over time (due to polymer degradation or salt formation) or cause the cap to crack.

    • Technique: Wipe the bottle threads with a dry Kimwipe before recapping.

Phase 2: The Reaction (Acidolysis)
  • Exotherm Management: Diluting TFA is exothermic. When preparing cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O), add TFA last and slowly.

  • Vessel Selection:

    • Short-term: Borosilicate glass is acceptable.

    • Long-term/Heating: Use PFA (Perfluoroalkoxy) or PTFE vessels. TFA can leach ions from lower-quality glass over time, interfering with sensitive LC-MS downstream.

Phase 3: Removal (Rotary Evaporation)

This is the highest risk phase for equipment damage and exposure.

  • Trap Setup: Use a secondary cold trap (dry ice/acetone) between the rotovap and the pump. TFA vapors will destroy standard rubber diaphragms in vacuum pumps.

  • Neutralization: Do not vent TFA vapors directly into the hood atmosphere if possible. Direct the pump exhaust into a scrubbing solution (saturated sodium bicarbonate).

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling FCAs, distinguishing between acute corrosive risks (TFA) and chronic bioaccumulation risks (PFOA/PFAS).

FCA_Safety_Matrix Start Identify Fluorinated Acid ChainLength Check Carbon Chain Length Start->ChainLength ShortChain Short Chain (C2-C4) (e.g., TFA) ChainLength->ShortChain < 6 Carbons LongChain Long Chain (C7+) (e.g., PFOA) ChainLength->LongChain ≥ 6 Carbons AcuteRisk PRIMARY RISK: Acute Corrosivity & Volatility ShortChain->AcuteRisk ChronicRisk PRIMARY RISK: Bioaccumulation & Persistence LongChain->ChronicRisk PPE_TFA PPE: Butyl Gloves + Face Shield Eng: Fume Hood Mandatory AcuteRisk->PPE_TFA Disposal_TFA DISPOSAL: Neutralize (pH > 7) -> Aqueous Waste PPE_TFA->Disposal_TFA PPE_PFOA PPE: Double Nitrile + Dust Mask (if solid) Control: HEPA Filter for powders ChronicRisk->PPE_PFOA Disposal_PFOA DISPOSAL: NO DRAIN DISPOSAL High-Temp Incineration Only PPE_PFOA->Disposal_PFOA

Caption: Decision matrix separating acute corrosive handling (TFA) from chronic persistence management (PFOA).

Emergency Response & The "HF Confusion"

A critical misunderstanding in safety protocols is the conflation of TFA with Hydrofluoric Acid (HF) .

Clarification
  • TFA is NOT HF: TFA does not dissociate to release free fluoride ions (

    
    ) in water under physiological conditions. It causes acid burns, not the deep, calcium-scavenging bone necrosis associated with HF.
    
  • The Exception (Acyl Fluorides): If you are using reagents that generate acyl fluorides (e.g., during peptide coupling with fluorinating agents), moisture will hydrolyze them to release HF. In that specific case, HF protocols apply.

TFA Exposure Protocol
  • Skin Contact:

    • Immediate: Flush with tepid water for minimum 15 minutes .

    • Do NOT apply Calcium Gluconate gel (unless HF co-contaminants are suspected). Calcium gluconate is ineffective for pure organic acid burns and may delay effective irrigation.

    • Medical: Seek evaluation for full-thickness burns, which may appear deceptively minor initially (white/coagulated skin).

  • Inhalation:

    • Move to fresh air immediately. TFA vapors cause severe edema (fluid in lungs). If coughing persists, medical observation is required to prevent delayed pulmonary edema.

Waste Management: The "Forever Chemical" Divergence

Disposal must be segregated based on the environmental half-life of the compound.

Workflow for TFA (Short Chain)

TFA is biodegradable under specific conditions but is generally treated as a corrosive acid waste.

  • Segregation: Keep separate from basic waste (e.g., amines, hydroxides). Mixing concentrated TFA with basic waste creates a violent exotherm that can rupture waste containers.

  • Neutralization (In-Lab):

    • Dilute the TFA waste into water first (add acid to water).

    • Slowly add saturated Sodium Bicarbonate or dilute Sodium Hydroxide while stirring in an ice bath.

    • Check pH.[1][2] Once neutral (pH 6-8), it can often be disposed of as standard solvent waste (verify local regulations).

Workflow for PFOA/PFAS (Long Chain)

Strict Zero-Discharge Policy.

  • Incineration: PFOA does not degrade in standard water treatment. It must be collected in a dedicated container labeled "PFAS Waste."

  • Destruction: Must be sent to facilities capable of high-temperature incineration (>1100°C) to break the Carbon-Fluorine bond.

Waste_Workflow cluster_TFA TFA / Short Chain cluster_PFAS PFOA / Long Chain Waste FCA Waste Stream Neutralize Dilute & Neutralize (Watch Exotherm!) Waste->Neutralize TFA Segregate Segregate: 'PFAS Contaminated' Waste->Segregate PFOA/PFAS SolventStream Standard Organic Waste Stream Neutralize->SolventStream Incinerate High-Temp Incineration (>1100°C) Segregate->Incinerate

Caption: Waste segregation logic ensuring "Forever Chemicals" are not released into standard wastewater streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6426, Trifluoroacetic Acid. PubChem. [Link]

  • European Chemicals Agency (ECHA). Perfluorooctanoic acid (PFOA) - Substance Information and REACH Restrictions. [Link]

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link][3][4][5][6]

  • Sigurdsson, H. H., et al. Chemical burns caused by trifluoroacetic acid.[7][8] Journal of Plastic Surgery and Hand Surgery. (Clinical distinction between TFA and HF burns). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Fluoro-5-methylphenyl)propanoic Acid from p-Xylene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluoro-5-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its structural motif, a substituted phenylpropanoic acid, is found in a variety of biologically active molecules. This document provides a comprehensive guide to the multi-step synthesis of this compound starting from the readily available and inexpensive bulk chemical, p-xylene. The described synthetic pathway is designed to be robust and scalable, with detailed protocols and explanations of the underlying chemical principles for each transformation.

Overall Synthetic Strategy

The synthesis of this compound from p-xylene necessitates a series of strategic chemical transformations to introduce the required functional groups with the correct regiochemistry. The chosen pathway involves an initial nitration of p-xylene, followed by reduction of the nitro group to an amine. The crucial fluorine atom is then introduced via a Balz-Schiemann reaction. Subsequent benzylic bromination of one of the methyl groups sets the stage for the final construction of the propanoic acid side chain through a malonic ester synthesis.

Synthetic_Pathway p_xylene p-Xylene nitro_xylene 2-Nitro-1,4-dimethylbenzene p_xylene->nitro_xylene Nitration dimethylaniline 2,5-Dimethylaniline nitro_xylene->dimethylaniline Reduction fluoro_xylene 2-Fluoro-1,4-dimethylbenzene dimethylaniline->fluoro_xylene Balz-Schiemann Reaction benzyl_bromide 1-(Bromomethyl)-2-fluoro-5-methylbenzene fluoro_xylene->benzyl_bromide Benzylic Bromination malonic_ester_adduct Diethyl 2-((2-fluoro-5-methylphenyl)methyl)malonate benzyl_bromide->malonic_ester_adduct Malonic Ester Synthesis (Alkylation) propanoic_acid This compound malonic_ester_adduct->propanoic_acid Hydrolysis & Decarboxylation

Figure 1: Proposed synthetic route for this compound from p-xylene.

Experimental Protocols

Step 1: Nitration of p-Xylene to 2-Nitro-1,4-dimethylbenzene

Principle: Electrophilic aromatic substitution is employed to introduce a nitro group onto the p-xylene ring. The methyl groups are activating and ortho-, para-directing. Nitration of p-xylene predominantly yields the 2-nitro isomer.[1]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
p-Xylene 106.17 50.0 g 0.471
Nitric Acid (fuming) 63.01 35.0 mL ~0.83
Sulfuric Acid (conc.) 98.08 50.0 mL -
Dichloromethane 84.93 200 mL -
Sodium Bicarbonate (sat. soln.) - As needed -

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-xylene (50.0 g, 0.471 mol) and dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (50.0 mL) dropwise while maintaining the temperature below 10 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (35.0 mL) to dichloromethane (50 mL).

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice (approx. 500 g).

  • Separate the organic layer and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitro-1,4-dimethylbenzene as a yellow oil.

Purification: The crude product can be purified by vacuum distillation.

Step 2: Reduction of 2-Nitro-1,4-dimethylbenzene to 2,5-Dimethylaniline

Principle: The nitro group is reduced to a primary amine using a metal catalyst and a hydrogen source, in this case, catalytic hydrogenation. This method is generally high-yielding and produces clean products.[2]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-Nitro-1,4-dimethylbenzene 151.16 60.0 g 0.397
Palladium on Carbon (10%) - 1.0 g -
Ethanol 46.07 300 mL -

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-1,4-dimethylbenzene (60.0 g, 0.397 mol) in ethanol (300 mL).

  • Carefully add 10% palladium on carbon (1.0 g).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain 2,5-dimethylaniline as a dark oil, which may solidify upon standing.

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Step 3: Synthesis of 2-Fluoro-1,4-dimethylbenzene via Balz-Schiemann Reaction

Principle: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[3][4][5] It involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2,5-Dimethylaniline 121.18 40.0 g 0.330
Tetrafluoroboric Acid (48% aq.) 87.81 100 mL ~0.57
Sodium Nitrite 69.00 24.0 g 0.348

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

  • In a beaker, dissolve 2,5-dimethylaniline (40.0 g, 0.330 mol) in tetrafluoroboric acid (100 mL, 48% aqueous solution) and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (24.0 g, 0.348 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Collect the precipitate by filtration and wash it with cold water, followed by cold diethyl ether.

  • Dry the diazonium salt in a vacuum desiccator.

  • Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.

  • Gently heat the dry diazonium salt in a flask until the vigorous evolution of nitrogen gas ceases.

  • The resulting crude 2-fluoro-1,4-dimethylbenzene is a dark liquid.

Purification: The product can be purified by steam distillation followed by fractional distillation.

Step 4: Benzylic Bromination of 2-Fluoro-1,4-dimethylbenzene

Principle: A free-radical chain reaction is used to selectively brominate one of the benzylic methyl groups.[6][7] N-Bromosuccinimide (NBS) is a convenient reagent for this transformation, and a radical initiator like benzoyl peroxide is used to start the reaction. The regioselectivity of this step can be a challenge as there are two benzylic positions. The electronic effect of the fluorine atom may provide some selectivity, but a mixture of isomers is possible.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-Fluoro-1,4-dimethylbenzene 124.16 30.0 g 0.242
N-Bromosuccinimide (NBS) 177.98 43.0 g 0.242
Benzoyl Peroxide 242.23 0.5 g 0.002

| Carbon Tetrachloride | 153.82 | 250 mL | - |

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-1,4-dimethylbenzene (30.0 g, 0.242 mol), N-bromosuccinimide (43.0 g, 0.242 mol), and carbon tetrachloride (250 mL).

  • Add benzoyl peroxide (0.5 g) to the mixture.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

  • Continue refluxing until all the solid NBS (which is denser than the solvent) is replaced by succinimide (which is less dense and will float).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzyl bromide.

Purification: The product mixture, potentially containing the desired 1-(bromomethyl)-2-fluoro-5-methylbenzene and its isomer, can be purified by vacuum distillation. Careful fractional distillation may be required to separate the isomers.

Step 5: Synthesis of this compound via Malonic Ester Synthesis

Principle: The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides.[8][9][10] The benzyl bromide is used to alkylate diethyl malonate, and the resulting diester is then hydrolyzed and decarboxylated to yield the final product.

Malonic_Ester_Synthesis cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation Benzyl Bromide Benzyl Bromide Alkylated Malonic Ester Alkylated Malonic Ester Benzyl Bromide->Alkylated Malonic Ester + Diethyl Malonate, NaOEt Propanoic Acid Propanoic Acid Alkylated Malonic Ester->Propanoic Acid 1. NaOH, H2O 2. H3O+, Heat

Figure 2: Key stages of the malonic ester synthesis for the final step.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
1-(Bromomethyl)-2-fluoro-5-methylbenzene 203.06 30.0 g 0.148
Diethyl Malonate 160.17 26.0 g 0.162
Sodium Ethoxide 68.05 10.1 g 0.148
Ethanol (absolute) 46.07 200 mL -
Sodium Hydroxide 40.00 20.0 g 0.500
Hydrochloric Acid (conc.) 36.46 As needed -

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

  • Alkylation: a. In a round-bottom flask, dissolve sodium ethoxide (10.1 g, 0.148 mol) in absolute ethanol (100 mL). b. Add diethyl malonate (26.0 g, 0.162 mol) dropwise to the solution. c. Stir the mixture for 30 minutes at room temperature. d. Add a solution of 1-(bromomethyl)-2-fluoro-5-methylbenzene (30.0 g, 0.148 mol) in ethanol (50 mL) dropwise. e. Heat the reaction mixture to reflux for 4 hours. f. Cool the mixture and remove the ethanol under reduced pressure. g. Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL). h. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent to obtain the crude diethyl 2-((2-fluoro-5-methylphenyl)methyl)malonate.

  • Hydrolysis and Decarboxylation: a. To the crude diester, add a solution of sodium hydroxide (20.0 g, 0.500 mol) in water (100 mL) and ethanol (50 mL). b. Heat the mixture to reflux for 4 hours to hydrolyze the esters. c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. e. Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation. f. Cool the mixture to room temperature, and the product may precipitate. If not, extract with diethyl ether (3 x 100 mL). g. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by vacuum distillation.[11]

Conclusion

The synthesis of this compound from p-xylene is a challenging yet feasible multi-step process. The protocols outlined in this document provide a detailed roadmap for this synthesis, highlighting key considerations and potential difficulties, such as the regioselectivity of the benzylic bromination. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity. This application note serves as a valuable resource for researchers embarking on the synthesis of this and structurally related compounds.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

  • Shieh, W. R., & Chen, C. S. (1993). Purification and characterization of novel "2-arylpropionyl-CoA epimerases" from rat liver cytosol and mitochondria. The Journal of biological chemistry, 268(5), 3487–3493. [Link]

  • Tundo, P., Selva, M., & Bomben, A. (1995). MONO-α-METHYLATION OF ARYLACETONITRILES AND METHYL ARYLACETATES BY DIMETHYL CARBONATE: A GENERAL METHOD FOR THE SYNTHESIS OF PURE 2-ARYLPROPIONIC ACIDS. Organic Syntheses, 72, 148. [Link]

  • Organic Syntheses Procedure for 2-phenylpropionic acid. [Link]

  • Pearson Education. (n.d.). p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. [Link]

  • Google Patents. (2004).
  • MDPI. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]

  • Quora. (2019). What is Balz-Schiemann reaction? [Link]

  • ResearchGate. (n.d.). The optimal reaction conditions for synthesis nitro-p-xylene. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 2-Methyl-5-Nitroaniline. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • ResearchGate. (n.d.). Purification and Characterization of novel '2-arylpropionyl-CoA epimerases' from rat liver cytosol and mitochondria. [Link]

  • ResearchGate. (n.d.). Chart showing the performance of benzylic bromination upon altering... [Link]

  • J&K Scientific LLC. (2025). Schiemann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

  • Purdue University. (n.d.). Grignard Reagents. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • National Center for Biotechnology Information. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

  • National Center for Biotechnology Information. (2012). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • Vaia. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Cheméo. (n.d.). 2-Fluoro-5-methylaniline (CAS 452-84-6). [Link]

  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Cambridge University Press. (n.d.). 19. The Grignard Reaction. [Link]

  • XMB. (2023). Quick and partial report on benzyl bromide synthesis. [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (2005).
  • Sungkyunkwan University. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to a Privileged Scaffold

The 2-aryl propionic acid motif is a cornerstone in the pharmaceutical industry, most notably as the core structure of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen and Naproxen. Traditional synthetic routes to these vital compounds often involve multi-step sequences that can be inefficient and generate significant waste. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, offering a more direct, efficient, and versatile strategy for the synthesis of 2-aryl propionic acids. This application note provides a comprehensive guide to the palladium-catalyzed α-arylation of propionic acid derivatives, delving into the mechanistic underpinnings, offering detailed experimental protocols, and showcasing the power of this methodology in the synthesis of key pharmaceutical agents.

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a robust and general synthetic method.[1] This transformation involves the coupling of an enolate, generated in situ from a carboxylic acid derivative, with an aryl halide, catalyzed by a palladium complex. The pioneering work of research groups led by John F. Hartwig and Stephen L. Buchwald has been instrumental in developing highly active and selective catalyst systems, significantly expanding the scope and utility of this reaction.[2][3]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of propionic acid derivatives proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

A plausible catalytic cycle for this transformation involves three key steps: oxidative addition, enolate binding and subsequent C-C bond-forming reductive elimination.[1]

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl > OTf.

  • Enolate Formation and Transmetalation (or Deprotonation): A base is used to deprotonate the α-carbon of the propionic acid derivative, forming an enolate. This enolate then coordinates to the Pd(II) center. In some protocols, particularly those developed by Hartwig, zinc enolates are utilized. These can be pre-formed or generated in situ and offer advantages in terms of stability and functional group tolerance compared to their alkali metal counterparts.[4][5]

  • Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate fragment, both bound to the palladium center, couple to form the 2-aryl propionic acid derivative. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is known to accelerate this step.[2]

Palladium-Catalyzed α-Arylation Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-X) enolate_complex [Ar-Pd(II)(Enolate)L₂] pd2_complex->enolate_complex Enolate Binding/ Transmetalation enolate_complex->pd0 product 2-Aryl Propionic Acid Derivative enolate_complex->product Reductive Elimination Aryl Halide (Ar-X) Aryl Halide (Ar-X) Propionate Derivative + Base Propionate Derivative + Base Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Catalyst, Ligand, & Aryl Halide solvent Add Anhydrous Solvent reagents->solvent mixing Combine Reactants solvent->mixing enolate_prep Prepare Enolate Solution (if applicable) enolate_prep->mixing heating Heat to Reaction Temp. mixing->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Pure 2-Aryl Propionic Acid Derivative purify->product

Sources

Application Note: High-Fidelity Synthesis of Arylpropanoic Acids via Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing 2-arylpropanoic acids (the "profen" class of NSAIDs, e.g., Ibuprofen, Fenoprofen) via the Grignard carboxylation of secondary benzylic halides .

While the Grignard reaction is a staple of organic synthesis, this specific transformation presents a high-risk failure mode: Wurtz-type homocoupling (dimerization) . The secondary benzylic radical/anion intermediate is highly stabilized, making it prone to reacting with unreacted alkyl halide rather than the magnesium surface. This protocol utilizes High-Dilution/Slow-Addition (HDSA) kinetics to suppress dimerization and maximize the yield of the monomeric carboxylic acid.

Target Audience: Medicinal chemists and process development scientists optimizing NSAID scaffolds.

Mechanistic Insight & Critical Parameters

The Dimerization Challenge

In standard Grignard preparations, the formation of the organomagnesium species (


) competes with the coupling of the formed Grignard with unreacted halide (

).

For 1-halo-1-arylethanes (the precursor to arylpropanoic acids), the benzylic position stabilizes the radical intermediate, significantly accelerating the parasitic Wurtz coupling. To mitigate this, the concentration of unreacted


 in the solution must be kept near zero relative to the magnesium surface area.
Reaction Scheme

The synthesis of Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is used here as the representative model.

ReactionScheme Start 1-chloro-1-(4-isobutylphenyl)ethane (Secondary Benzylic Halide) Inter Grignard Intermediate (R-MgCl) Start->Inter Slow Addition (Prevent Dimerization) Mg Mg / THF (Activation) Mg->Inter Product Ibuprofen (Racemic Carboxylic Acid) Inter->Product 1. Carboxylation 2. H3O+ Workup Dimer Side Product: Sym-Diarylbutane Dimer Inter->Dimer Reaction with Excess Start Material CO2 CO2 (Excess)

Figure 1: Reaction pathway highlighting the critical branch point between productive Grignard formation and parasitic dimerization.

Equipment & Reagents

Reagents
ReagentSpecificationRole
1-chloro-1-(4-isobutylphenyl)ethane >98% PuritySubstrate (R-Cl preferred over R-Br to reduce coupling rate)
Magnesium Turnings Grignard Grade (freshly crushed)Metal Source (1.5 - 2.0 eq)
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent (Stabilizes Grignard complex)
Iodine (

)
CrystalActivator
Carbon Dioxide (

)
Bone-dry gas or washed dry iceElectrophile
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried under

    
     flow).
    
  • Addition: Pressure-equalizing addition funnel (essential for flow control).

  • Condenser: Reflux condenser with

    
     drying tube or 
    
    
    
    line.
  • Temperature Control: Oil bath (heating) and Ice/Salt bath (cooling).

Experimental Protocol

Phase 1: Magnesium Activation & Initiation

Objective: Remove the MgO passivation layer to allow electron transfer.

  • Setup: Assemble glassware hot (from oven) and cool under a stream of dry Nitrogen.

  • Loading: Charge the flask with Magnesium turnings (1.5 equivalents).

    • Note: Mechanically crush turnings with a mortar/pestle immediately before loading to expose fresh metal lattice.

  • Activation: Add a single crystal of Iodine and just enough anhydrous THF to cover the Mg.

  • Initiation: Heat gently with a heat gun until the iodine color fades (formation of

    
    ).
    
    • Validation: The solution should turn colorless/turbid, and gentle bubbling should be visible.[1]

Phase 2: Grignard Formation (The Critical Step)

Objective: Form R-MgCl while suppressing R-R dimerization.

  • Dilution Preparation: Dissolve the aryl halide substrate in anhydrous THF.

    • Ratio: 1g Substrate : 10mL THF. (High dilution is mandatory).

  • The "Seeding" Volume: Add approx. 5% of the halide solution to the activated Mg. Wait for self-sustaining reflux.

  • Controlled Addition: Once reflux stabilizes, begin dropwise addition of the remaining halide solution.

    • Rate: 1 drop per 2-3 seconds.

    • Temperature: Maintain a gentle reflux (

      
      ). If the reflux dies, STOP  addition. Accumulation of unreacted halide is dangerous and leads to dimerization.
      
  • Post-Reaction: After addition is complete, reflux for an additional 30–60 minutes to consume all R-X.

    • Visual Check: The solution should be dark grey/brown. A bright red/orange color often indicates excessive Wurtz coupling.

Phase 3: Carboxylation

Objective: Trap the nucleophile with


.
  • Cooling: Cool the Grignard solution to

    
     (ice bath).
    
    • Why? Lower temperature increases the solubility of

      
       gas in THF and moderates the exotherm.
      
  • Introduction of

    
    : 
    
    • Method A (Preferred for Purity): Bubble dried

      
       gas (passed through a 
      
      
      
      drying tower) into the solution through a wide-bore needle or frit.
    • Method B (Rapid): Add crushed dry ice directly. Warning: Commercial dry ice contains water ice. It must be rinsed with solvent or fresh anhydrous ether before addition to avoid quenching the Grignard with protons.

  • Reaction: Stir vigorously. The mixture will become gelatinous as the carboxylate salt (

    
    ) precipitates.
    
Phase 4: Workup & Isolation[2]
  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and 6M HCl (pH < 2).

    • Caution: Vigorous foaming (

      
       release) and exotherm.
      
  • Extraction: Extract the aqueous phase 3x with Diethyl Ether or Ethyl Acetate.

  • Base Extraction (Purification Trick):

    • Extract the organic layer with 1M NaOH. The product (carboxylic acid) moves to the aqueous phase as the sodium salt.

    • The impurities (dimer

      
      , unreacted 
      
      
      
      ) remain in the organic layer. Discard the organic layer.
  • Acidification: Acidify the aqueous NaOH layer with 6M HCl to precipitate the pure Arylpropanoic Acid.

  • Filtration/Recrystallization: Filter the white solid and recrystallize from Heptane/Ethanol.

Process Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Formation (Critical) cluster_2 Phase 3: Carboxylation cluster_3 Phase 4: Purification Step1 Flame Dry Apparatus (N2 Atmosphere) Step2 Mg + I2 + Heat (Color loss confirms activation) Step1->Step2 Step4 Slow Dropwise Addition (Maintain Reflux) Step2->Step4 Step3 Dissolve R-Cl in THF (1:10 Dilution) Step3->Step4 Step5 Reflux 1hr (Ensure consumption of R-Cl) Step4->Step5 Step6 Cool to 0°C Step5->Step6 Step7 Bubble Anhydrous CO2 (Formation of Gel) Step6->Step7 Step8 Acid Hydrolysis (HCl) Step7->Step8 Step9 Base Extraction (NaOH) (Separates Dimer from Product) Step8->Step9 Step10 Re-acidify & Crystallize Step9->Step10

Figure 2: Step-by-step workflow emphasizing the purification logic (Base Extraction) to remove Wurtz dimers.

Troubleshooting & Safety

ObservationDiagnosisCorrective Action
No reaction start (No reflux/turbidity) Passivated Mg or Wet SolventAdd 2 drops 1,2-dibromoethane (entrainment). If fails, sonicate Mg under solvent.
Solution turns bright red/orange Wurtz Coupling (Dimerization)Addition was too fast or concentration too high. Cannot reverse. Proceed, but rely on Base Extraction (Step 4.3) to purify.[2]
Low Yield Moisture contaminationFlame dry glassware immediately before use. Ensure

source is dry.
Violent Exotherm Runaway Grignard formationSafety Hazard. Stop addition immediately. Apply ice bath.[1][2][3][4] Ensure condenser flow is maxed.
Safety Note
  • Peroxides: THF forms explosive peroxides. Test solvent with peroxide strips before distillation/use.

  • Pressure: Never heat a closed system. Ensure the

    
     line has a bubbler to relieve pressure.
    

References

  • Kjonaas, R. A., et al. (2011).[5] "Synthesis of Ibuprofen in the Introductory Organic Laboratory." Journal of Chemical Education. [Link][5]

  • Organic Syntheses. (1977). "2-Phenylpropionic Acid."[6][7][8] Org.[9][10][11] Synth. 57, 182. [Link]

  • Master Organic Chemistry. (2015). "Reactions of Grignard Reagents." [Link]

Sources

Application Note: Chiral Separation of 2-(2-Fluoro-5-methylphenyl)propanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development and validation strategy for the enantiomeric resolution of 2-(2-Fluoro-5-methylphenyl)propanoic acid (FMPA) . As a chiral 2-arylpropanoic acid (2-APA), FMPA belongs to the "profen" class of non-steroidal anti-inflammatory drug (NSAID) analogs. Due to the pharmacological differences often observed between S- and R-enantiomers in this class (e.g., S-enantiomers typically inhibiting cyclooxygenase), enantiopurity is a Critical Quality Attribute (CQA).

This guide presents two robust protocols:

  • Normal Phase (NP): High-resolution separation using an Amylose-based Chiral Stationary Phase (CSP).[1]

  • Reversed Phase (RP): A sustainable, MS-compatible alternative using an Immobilized CSP.[1]

Physicochemical Context & Separation Strategy

Molecule Analysis[1][2][3]
  • Compound: this compound[2]

  • Structure: A phenyl ring substituted with a fluorine at the ortho position and a methyl group at the meta position, attached to a chiral propanoic acid moiety.[1]

  • Acidity (pKa): ~4.2 – 4.5 (Carboxylic acid).[1]

  • UV Cutoff: ~220 nm (Primary), ~254 nm (Secondary).[1]

The Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (polysaccharide carbamates).[1]

  • The "Ortho-Effect": The 2-Fluoro substituent creates a "kink" in the phenyl ring's planar alignment. This steric bulk significantly enhances recognition on Amylose tris(3,5-dimethylphenylcarbamate) phases compared to unsubstituted analogs.[1]

  • Acidic Suppression: The free carboxylic acid moiety will ionize at neutral pH, leading to peak tailing and loss of chiral recognition.[1] Acidic additives (TFA or Formic Acid) are strictly required to keep the analyte in its non-ionized (protonated) state, ensuring hydrogen bonding with the CSP carbamate groups.[1]

Experimental Protocols

Protocol A: Normal Phase (Gold Standard)

Best for: Maximum resolution (


), preparative scale-up, and optical rotation detection.
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 230 nm
Injection Vol. 10 µL (1 mg/mL in Mobile Phase)
Expected

> 2.5

Technical Insight: Isopropanol (IPA) is preferred over Ethanol here because IPA's bulkier structure often enhances selectivity on Amylose columns by altering the chiral cavity shape.[1] The 0.1% TFA is non-negotiable; omitting it will result in broad, varying retention times.[1]

Protocol B: Reversed Phase (Immobilized)

Best for: LC-MS compatibility, green chemistry compliance, and trace impurity analysis.

ParameterCondition
Column Chiralpak IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 150 x 4.6 mm, 3 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Formate (pH 2.5 with Formic Acid) (40 : 60 v/v)
Flow Rate 0.8 mL/min
Temperature 30°C
Detection UV @ 220 nm or MS (ESI-)
Run Time < 12 min

Technical Insight: Standard coated columns (AD-H) cannot tolerate water/acetonitrile mixtures.[1] You must use an immobilized phase (IA, IB, IC) for this protocol.[1] The low pH (2.[1]5) ensures the acid remains protonated while being compatible with MS ionization (negative mode).[1]

Method Development Decision Tree

The following diagram illustrates the logical workflow for selecting and optimizing the method for FMPA separation.

G Figure 1: Chiral Method Development Workflow for 2-Arylpropanoic Acids Start Start: FMPA Sample Solubility Check Solubility Start->Solubility Decision1 Soluble in Hexane/Alcohol? Solubility->Decision1 NP_Route Normal Phase (NP) Screening Decision1->NP_Route Yes RP_Route Reversed Phase (RP) Screening Decision1->RP_Route No (Polar/MS req) Col_Select_NP Column: Amylose (AD-H) Mobile Phase: Hex/IPA/TFA NP_Route->Col_Select_NP Col_Select_RP Column: Immobilized (IA/IB) Mobile Phase: ACN/Buffer pH 2.0 RP_Route->Col_Select_RP Check_Res Resolution (Rs) > 1.5? Col_Select_NP->Check_Res Col_Select_RP->Check_Res Optimize Optimize: 1. Lower Temp (15°C) 2. Change Alcohol (EtOH) Check_Res->Optimize No Final Final Method Validation Check_Res->Final Yes Optimize->Check_Res

Caption: Decision logic for selecting Normal Phase vs. Reversed Phase based on solubility and detection requirements.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per GLP standards, the following criteria must be met before running sample batches.

ParameterAcceptance LimitRationale
Resolution (

)

Ensures baseline separation for accurate quantitation of the minor enantiomer (0.1% impurity level).
Tailing Factor (

)

Values > 1.5 indicate insufficient acid additive or column aging.[1]
Repeatability (

)
RSD

Verifies pump stability and equilibration.[1]
Capacity Factor (

)

Ensures the first peak is separated from the solvent front (void volume).[1]
Troubleshooting Guide
  • Problem: Peak splitting or "shouldering".

    • Root Cause:[3][4] Sample solvent mismatch.[1]

    • Fix: Dissolve sample in the mobile phase.[1][5] Do not use pure DMSO or MeOH for Normal Phase injections.[1]

  • Problem: Drifting retention times.

    • Root Cause:[3][4] TFA evaporation from the mobile phase reservoir.[1]

    • Fix: Cap reservoirs tightly; prepare fresh mobile phase daily.[1]

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[1] Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001).[1] Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Yamamoto, C., Okamoto, Y. (2003).[1] Optically active polymers for chiral separation.[1] Bulletin of the Chemical Society of Japan, 76(2), 203-215. (Foundational work on Amylose/Cellulose recognition mechanisms).

  • Sigma-Aldrich. Chiral HPLC Method Development Guide. Link

Sources

Application Note: Analytical Protocols for Purity Assessment of 2-(2-Fluoro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical framework for the quality control of 2-(2-Fluoro-5-methylphenyl)propanoic acid (CAS: 1250482-13-3). As a structural analog to the 2-arylpropionic acid (2-APA) class of NSAIDs (e.g., Flurbiprofen, Loxoprofen), this compound possesses a chiral center at the


-position. Its purity assessment requires a dual-method approach:
  • Chemical Purity: Reversed-Phase HPLC (RP-HPLC) to quantify synthetic by-products and degradation species.

  • Enantiomeric Purity: Normal-Phase Chiral HPLC to determine Enantiomeric Excess (

    
    ).
    

This guide synthesizes class-specific methodologies for 2-APAs, adapted specifically for the fluorinated and methylated substitution pattern of the target molecule.

Chemical Purity Assessment (RP-HPLC)

Methodological Rationale

The target analyte contains a carboxylic acid moiety (


) and a hydrophobic phenyl ring. Standard neutral mobile phases will result in peak tailing due to ionization and secondary silanol interactions. Therefore, acidic suppression  is strictly required to maintain the molecule in its unionized form, ensuring sharp peak shape and reproducible retention.
Validated Protocol
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 220 nm (primary) and 254 nm (secondary)
Injection Vol 5-10 µL
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 60% A / 40% B

  • 12.0 min: 10% A / 90% B

  • 15.0 min: 10% A / 90% B

  • 15.1 min: 60% A / 40% B (Re-equilibration)

  • 20.0 min: End

Critical Impurity Analysis

Potential process impurities based on standard synthesis routes (e.g.,


-methylation of arylacetates) include:
  • Des-methyl analog: 2-(2-Fluorophenyl)propanoic acid (Elutes earlier).

  • Regioisomers: 2-(2-Fluoro-4-methylphenyl)propanoic acid (Requires high-efficiency separation; critical pair).

  • Precursor: 2-Fluoro-5-methylphenylacetic acid (Elutes earlier due to lack of

    
    -methyl hydrophobicity).
    

Enantiomeric Purity Assessment (Chiral HPLC)

Chiral Selection Logic

2-APAs are best separated using polysaccharide-based stationary phases (Amylose or Cellulose carbamates). The "3-point interaction" model (H-bonding,


-

stacking, and steric inclusion) is most effective in Normal Phase mode using a non-polar diluent (Hexane) and an alcohol modifier.

Crucial Additive: Trifluoroacetic acid (TFA) must be added to the mobile phase (0.1%) to suppress the ionization of the carboxylic acid. Without TFA, the enantiomers will not resolve and will elute as broad smears.

Validated Protocol
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent. 4.6 × 250 mm, 5 µm.[1]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temp 25°C (Lower temperature often improves resolution for 2-APAs)
Detection UV at 220 nm
Sample Diluent Mobile Phase (without TFA if stability is a concern, but typically safe)

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor: < 1.5.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for method selection and troubleshooting, specifically tailored for acidic chiral compounds.

G Start Sample: 2-(2-Fluoro-5-methylphenyl) propanoic acid Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility Achiral Achiral Purity (RP-HPLC) C18, Acidic MP Solubility->Achiral PurityCheck Chemical Purity > 95%? Achiral->PurityCheck Purify Purify (Recrystallization/Prep LC) PurityCheck->Purify No ChiralScreen Chiral Screen (Normal Phase) Hex/IPA/TFA (90:10:0.1) PurityCheck->ChiralScreen Yes Purify->Achiral ColumnSelect Select Column AD-H vs. OD-H ChiralScreen->ColumnSelect ADH Chiralpak AD-H (Amylose) ColumnSelect->ADH Better Rs ODH Chiralcel OD-H (Cellulose) ColumnSelect->ODH Better Rs FinalMethod Final Method: Isocratic, 25°C, 220nm ADH->FinalMethod ODH->FinalMethod Report Report: % Purity, % ee FinalMethod->Report

Caption: Analytical workflow for the sequential assessment of chemical and chiral purity of 2-APAs.

Protocol: Sample Preparation

Warning: This compound is an organic acid. Ensure all glassware is clean and free of alkaline detergent residues which can cause salt formation and peak splitting.

Standard Preparation[2][3]
  • Weigh accurately 10.0 mg of reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (for RP-HPLC) or Ethanol (for Chiral HPLC).

  • Sonicate for 5 minutes.

  • Dilute to volume with the respective diluent.

  • Filter through a 0.45 µm PTFE syringe filter . Nylon filters may bind acidic compounds and should be avoided unless validated.

Mass Spectrometry (Impurity ID)

For LC-MS analysis (to identify unknown peaks), replace Phosphoric Acid in the RP-HPLC method with 0.1% Formic Acid .

  • Ionization Mode: ESI Negative Mode (

    
    ).
    
  • Expected Mass: Molecular Weight = 182.19 g/mol . Look for

    
     181.2.
    

References

  • BenchChem. (2025).[1][2] Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide. Retrieved from

  • Ye, J., et al. (2014).[3] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase. RSC Advances. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(5-Fluoro-2-methylphenyl)propionic acid Product Information. Retrieved from (Note: Reference used for structural analog properties).

  • BLD Pharm. (n.d.). This compound (CAS 1250482-13-3).[4] Retrieved from

  • Shodex. (n.d.). HPLC Separation of 2-arylpropionic acids. Retrieved from

Sources

Troubleshooting & Optimization

troubleshooting guide for Friedel-Crafts acylation of substituted benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Center (ROC). Status: Online | Tier: Level 3 Support (Senior Scientist)

You have reached the advanced troubleshooting hub for Friedel-Crafts (F-C) Acylation. Unlike standard textbook protocols, this guide addresses the specific failure modes encountered in complex drug discovery scaffolds.

PART 1: THE DIAGNOSTICS (Troubleshooting & FAQs)

Ticket #001: "My reaction stalled at 50% conversion."

Diagnosis: The Stoichiometric Trap. Unlike F-C Alkylation (which is catalytic), F-C Acylation requires stoichiometric Lewis acid. The product of your reaction is a ketone.[1][2] Ketones are Lewis bases. As product forms, it complexes with the


, stripping the catalyst from the reaction pool.
  • The Fix:

    • For Acid Chlorides: Use >1.1 equivalents of Lewis Acid (LA).

    • For Anhydrides: Use >2.2 equivalents of LA (the byproduct acid also traps one equivalent of LA).

    • Protocol Adjustment: Do not add the catalyst all at once if the reaction is exothermic. Add the LA to the acyl chloride first to form the acylium ion, then add the substrate.

Ticket #002: "I'm getting zero yield with my nitro-substituted ring."

Diagnosis: Electronic Deactivation Threshold. F-C Acylation is highly sensitive to electron density. The acylium ion (


) is a potent electrophile, but it cannot overcome the deactivation of strong Electron Withdrawing Groups (EWGs).
  • The "Hard Stop" Rule: If your ring is less reactive than a mono-halobenzene (e.g., chlorobenzene), F-C acylation using standard

    
     will likely fail.
    
  • The Fix:

    • Intramolecular Advantage: If possible, design the synthesis to be intramolecular. Entropy favors ring closure even on deactivated systems.

    • Superacid Media: Switch solvent to triflic acid (HOTf) or use a mixed anhydride system (TFAA/TFA) to generate a "superelectrophile."

Ticket #003: "The work-up is a nightmare. It's just a white emulsion."

Diagnosis: Aluminum Hydroxide Gelation. Quenching


 with water creates amphoteric aluminum hydroxides that form stable emulsions with organic solvents, trapping your product.
  • Protocol A (The Standard Acid Quench): Pour the reaction mixture slowly into a beaker of ice + conc. HCl . The acid keeps aluminum species in solution as

    
     or 
    
    
    
    , preventing the formation of the gelatinous
    
    
    .[3]
  • Protocol B (The Rochelle Salt "Hack"): If your product is acid-sensitive: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) . The tartrate acts as a bidentate ligand, sequestering the aluminum into a water-soluble complex that separates cleanly from the organic layer. Stir vigorously for 1-2 hours until two clear layers form.

PART 2: DECISION MATRICES & DATA

Table 1: Substituent Compatibility Matrix

Can I acylate this ring?

Substrate TypeSubstituent ExampleReactivityRecommended Conditions
Activated

FAIL Do Not Attempt. LA complexes with substituent. Protect as ester/amide first.
Activated

HighMild LA (

,

) or 0°C with

.
Neutral

Standard

(1.1 equiv), DCM or DCE, Reflux.
Deactivated

Low

(1.5 equiv), Nitrobenzene (solvent), Heat (>60°C).
Dead

NoneFail. Switch to organometallic coupling (e.g., Weinreb amide synthesis).
Table 2: Regioselectivity Control (The Naphthalene Switch)

Controlling Kinetic vs. Thermodynamic Isomers in Polyaromatics

Desired IsomerControl TypeSolvent SystemMechanism
1-Acyl (Alpha) Kinetic

or

Sterics dominate; rapid attack at the most electron-rich position.
2-Acyl (Beta) ThermodynamicNitrobenzeneSolvation of the bulky

-acetyl complex makes the alpha-position sterically inaccessible; reversible attack favors the linear beta-product.

PART 3: VISUALIZATION

Figure 1: The "Stoichiometric Trap" Mechanism

Why you need >1 equivalent of catalyst.

FC_Mechanism cluster_0 CRITICAL FAILURE POINT RCOCl Acyl Chloride (R-CO-Cl) Complex1 Active Electrophile [R-C≡O]+ [AlCl4]- RCOCl->Complex1 + AlCl3 AlCl3 Lewis Acid (AlCl3) Sigma Sigma Complex (Arenium Ion) Complex1->Sigma + Ar-H Benzene Arene (Ar-H) Product Product Ketone (Ar-CO-R) Sigma->Product - HCl Trap DEAD COMPLEX [Ar-CO-R]--AlCl3 Product->Trap + AlCl3 (Irreversible Complexation)

Caption: The reaction product (ketone) is a Lewis Base that sequesters the catalyst. Once the product forms, it removes active AlCl3 from the cycle, requiring stoichiometric quantities.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / No Reaction CheckSub Check Substrate: Is there an EWG (NO2, CN)? Start->CheckSub CheckStoich Check Stoichiometry: Is AlCl3 > 1.1 equiv? CheckSub->CheckStoich No HardStop STOP: Reaction Impossible via F-C. Use Organometallics. CheckSub->HardStop Yes CheckMoisture Check Moisture: Did white fumes appear before addition? CheckStoich->CheckMoisture Yes AddCat Action: Increase Catalyst to 1.2 - 2.5 equiv CheckStoich->AddCat No DrySystem Action: Dry Solvents. Use Fresh AlCl3 bottle. CheckMoisture->DrySystem Yes CheckWorkup Check Workup: Did you lose product in emulsion? CheckMoisture->CheckWorkup No Rochelle Action: Use Rochelle Salt or Acidic Quench CheckWorkup->Rochelle Yes

Caption: Step-by-step logic flow to identify the root cause of reaction failure, differentiating between chemical limitations and procedural errors.

PART 4: MODERN ALTERNATIVES (Green Chemistry)

The "Green" Upgrade: Lanthanide Triflates For high-value pharmaceutical intermediates where aluminum waste is unacceptable, switch to Lanthanide Triflates (e.g.,


, 

).
  • Why: Unlike

    
    , these are water-tolerant and truly catalytic (can be recovered).
    
  • Protocol:

    • Mix Arene (1.0 equiv), Anhydride (1.5 equiv), and

      
       (0.1 equiv).
      
    • Solvent: Nitromethane (

      
      ) is often required for rate acceleration.
      
    • Heat to 50°C.

    • Workup: Extract product; the catalyst remains in the aqueous phase and can be dried/reused.

REFERENCES

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 6.11: Aromatic Ketones).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The authoritative text on mechanism and Lewis acid complexes).

  • Kobayashi, S., Hachiya, I., Araki, M., & Ishitani, H. (1993). Lanthanide Triflates as Water-Tolerant Lewis Acids.[5] Tetrahedron Letters, 34(23), 3755-3758. (Protocol for Green/Catalytic Acylation).

  • Eames, J., et al. (2000). Efficient modification of the Friedel–Crafts acylation of activated arenes. Journal of the Chemical Society, Perkin Transactions 1. (Regioselectivity data).

Sources

Technical Support Center: Purification of Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers dealing with the unique physicochemical behaviors of fluorinated organic acids (FOAs).

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The Fluorine Effect

Fluorinated organic acids (e.g., Trifluoroacetic acid (TFA), Pentafluorobenzoic acid, and Perfluoroalkyl substances like PFBA/PFOA) present a "bipolar" purification challenge. The high electronegativity of fluorine creates two simultaneous extremes:

  • Hyper-Acidity: The inductive effect drops pKa values significantly (e.g., Acetic acid pKa ~4.76 vs. TFA pKa ~0.23), creating tight ion pairs that resist standard extraction.

  • Fluorous Lipophilicity: The C-F bond creates a "non-stick" hydrophobic character that leads to erratic adsorption on glass and plastic surfaces, often resulting in "ghost" losses during purification.

Module 1: Isolation & Handling of Trace Fluorinated Acids

Context: You are trying to isolate short-chain PFAS (e.g., PFBA, TFA) or fluorinated intermediates, but yields are inconsistently low.

Q1: "I am losing my short-chain fluorinated acid (C2-C4) during concentration. Is it volatility or adsorption?"

Diagnosis: It is likely both, but the mechanism depends on your container and pH. Short-chain FOAs (like Trifluoroacetic acid or Perfluorobutanoic acid) are highly volatile in their protonated (free acid) form but "sticky" in aqueous solution.

The "Invisible Loss" Mechanism:

  • Volatility: TFA (bp 72°C) and PFBA (bp 140°C) have significant vapor pressure. If you evaporate acidic solutions to dryness, they sublime or co-evaporate.

  • Adsorption: Unlike standard organics, FOAs are amphiphilic. Long-chain PFAS adsorb to polypropylene (PP); however, glass surfaces can permanently bind specific fluorinated motifs due to interaction with silanols, especially at low pH.

Protocol: The "Ammonia Trap" Concentration Method To prevent volatility loss, you must lock the acid as a non-volatile salt before evaporation.

  • pH Adjustment: Add 1% Ammonium Hydroxide (

    
    ) to your fraction until pH > 9.
    
    • Why: This converts the free acid (

      
      ) to the ammonium salt (
      
      
      
      ), which is non-volatile.
  • Material Selection: Use Polypropylene (PP) or High-Density Polyethylene (HDPE) containers.[1][2] Avoid borosilicate glass for trace analysis (<100 ppb).

  • Evaporation: Nitrogen blow-down (TurboVap) at <40°C. Do not use rotary evaporation for volumes <5 mL to avoid coating the large glass surface area of the flask.

Data: Adsorption Losses by Material (24h Exposure)

Analyte (100 ng/L) Borosilicate Glass Loss Polypropylene (PP) Loss HDPE Loss
PFBA (C4) ~15-20% < 5% < 2%
PFOA (C8) < 10% ~25-40% (Hydrophobic effect) ~15%

| TFA (C2) | Negligible (if sealed) | Negligible | Negligible |

Critical Note: For Long-chain PFAS (>C8), the trend flips. They are so hydrophobic they bind to plastic. For these, use Silanized Glass or add 50% Methanol to the storage solvent to disrupt hydrophobic binding.

Module 2: Breaking the Azeotrope (Bulk Purification)

Context: You have synthesized a fluorinated acid (e.g., TFA) or are recycling it, but you cannot remove the final 20% water.

Q2: "I cannot distill my fluorinated acid to dryness. The temperature stalls at ~105°C."

Diagnosis: You have hit the Azeotropic Wall .[3] TFA and water form a maximum-boiling azeotrope (approx. 80% TFA / 20% Water) that boils at 105.5°C, which is higher than pure TFA (72°C) or water (100°C). You cannot separate this by simple distillation.[4]

Protocol: Sulfuric Acid Dehydration To break the azeotrope, you must use a dehydrating agent that does not react with the C-F bond.

  • Setup: Set up a fractional distillation apparatus.

  • Addition: Add concentrated Sulfuric Acid (

    
    ) to the TFA/Water azeotrope.
    
    • Ratio: 1:1 to 2:1 (

      
      :Azeotrope) by weight.
      
    • Mechanism:[5]

      
       sequesters the water, breaking the azeotrope and liberating free TFA.
      
  • Distillation: Heat the mixture. Pure TFA will distill over at 72°C .

  • Safety: Ensure the receiver flask is cooled to 0°C to prevent re-evaporation.

Visualization: Azeotrope Breaking Workflow

Azeotrope_Logic Start Crude Fluorinated Acid (Contains Water) Check Is Water Content > 20%? Start->Check SimpleDist Simple Distillation (Remove excess water) Check->SimpleDist Yes Azeotrope Azeotrope Formed (e.g., TFA/H2O @ 105°C) Check->Azeotrope No (Already close to azeotrope) SimpleDist->Azeotrope Action Add Conc. H2SO4 (Dehydrating Agent) Azeotrope->Action Break Azeotrope Distill2 Fractional Distillation Collect fraction @ 72°C Action->Distill2 Final Anhydrous Fluorinated Acid Distill2->Final

Figure 1: Decision logic for purifying bulk fluorinated acids from aqueous mixtures.

Module 3: Removing TFA from Prep-HPLC Fractions

Context: You used TFA as a modifier in Prep-HPLC. Now your compound is a TFA salt, which is cytotoxic and suppresses MS signals.

Q3: "Lyophilization isn't removing the TFA from my drug candidate. Why?"

Diagnosis: TFA is not just a solvent; it is a counter-ion. If your compound has a basic nitrogen (amine), it forms a stable Trifluoroacetate salt. Lyophilization removes excess free TFA, but it cannot break the ionic bond of the salt form.

Protocol: The "HCl Exchange" Method (Gold Standard) This method replaces the sticky TFA counter-ion with a chloride ion (HCl salt), which is biologically accepted and easier to handle.

  • Dissolution: Dissolve your TFA-salt residue in a mixture of Acetonitrile/Water.[6]

  • Acidification: Add 1 M HCl (approx. 10 equivalents relative to your compound).

    • Mechanism:[5] HCl is a stronger acid (pKa -7) than TFA (pKa 0.23). The high concentration of

      
       and 
      
      
      
      displaces the Trifluoroacetate anion.
  • Evaporation: Evaporate to dryness. The protonated TFA (now free acid) is volatile and leaves.[6]

  • Repetition: Repeat this step 3 times to ensure >99% exchange.

  • Final Step: Lyophilize from water to obtain the Hydrochloride salt.

Alternative: Solid Phase Extraction (SPE) for Free Basing If you need the free base (not a salt):

  • Use a Weak Anion Exchange (WAX) or Polymeric Carbonate cartridge (e.g., PL-HCO3).

  • Load the compound.[7] The column retains the TFA (anion exchange).

  • The basic compound passes through (or is eluted with organic solvent) as the free base.[8]

Module 4: Chromatography Challenges (The "Fluorous" Phase)

Context: Standard C18 columns fail to separate fluorinated analogs or show severe peak tailing.

Q4: "My fluorinated acid elutes near the void volume or tails badly on C18."

Diagnosis:

  • Void Volume: At neutral pH, FOAs are ionized (

    
    ) and too polar for C18.
    
  • Tailing: Silanol interactions on the silica backbone bind the fluorinated tail.

Protocol: Fluorous Phase Chromatography For separating highly fluorinated acids (PFAAs), standard C18 is insufficient.

  • Stationary Phase: Switch to a PFP (Pentafluorophenyl) or C18-PFP hybrid column.

    • Mechanism:[5] These columns utilize

      
       interactions and specific fluorine-fluorine interactions ("fluorous retention") to separate compounds based on the number of fluorine atoms.
      
  • Mobile Phase: Acidify the mobile phase (Formic acid 0.1%) to keep the FOA protonated (

    
     form), increasing retention on the hydrophobic column.
    
Visualization: Analytical Troubleshooting Matrix

Chromatography_Fix Problem Problem: Poor Retention/Tailing CheckPH Check Mobile Phase pH Problem->CheckPH PH_High pH > pKa (Ionized) CheckPH->PH_High Analyte Elutes Early PH_Low pH is Low (Protonated) CheckPH->PH_Low Analyte Retained but Tails Action1 Lower pH to < 2.0 (Suppress Ionization) PH_High->Action1 CheckCol Check Column Type PH_Low->CheckCol C18 Using C18? CheckCol->C18 Action2 Switch to PFP / Fluorous Phase (Utilize F-F interaction) C18->Action2

Figure 2: Troubleshooting logic for chromatographic separation of fluorinated acids.

References

  • Polymer Laboratories (Agilent). "StratoSpheres SPE for TFA Removal: Applications in Free Base Generation." Agilent Technologies Technical Notes. Available at: [Link] (Search: PL-HCO3 SPE TFA Removal).

  • Lath, S., et al. (2019).[9] "Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes."[9][10] Chemosphere, 222, 671-678. Available at: [Link]

  • Vierke, L., et al. (2013).[11] "Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport." Environmental Science & Technology.[12][13] Available at: [Link]

  • Waters Corporation. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX." Waters Application Notes. Available at: [Link]

  • Chai, Y., et al. (2023). "Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs)." Langmuir, 39, 45. Available at: [Link]

Sources

overcoming low yield in multi-step synthesis of ibuprofen analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET-IBU-992 Subject: Yield Optimization & Troubleshooting for Multi-Step Synthesis of Ibuprofen Analogues Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Guide Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your yields for ibuprofen analogues (2-arylpropionic acids) are falling below the commercially viable threshold (>70% overall).

Synthesizing analogues presents unique challenges compared to the parent ibuprofen molecule. Steric bulk, electronic deactivation from substituents, and catalyst poisoning often disrupt the standard industrial protocols (Boot or Hoechst-Celanese processes). This guide deconstructs these failure points into modular troubleshooting workflows.

Module 1: The Friedel-Crafts Bottleneck

Phase: Acylation of the Arene (Step 1) Common Issue: Low conversion or poor regioselectivity (Ortho/Para ratio).

For ibuprofen, the starting material is isobutylbenzene.[1][2][3] For analogues, you may be using alkyl-benzenes with varying steric profiles. The critical failure here is often poly-acylation or ortho-isomer formation .

Diagnostic Q&A

Q: My reaction turns into a black tar and yield is <40%. What is happening? A: You are likely seeing "reaction runaway" due to moisture or improper Lewis Acid stoichiometry. Aluminum Chloride (


) is not a true catalyst here; it is a reagent. It forms a stable complex with the product ketone.
[4] *   Fix:  You must use 

equivalents of

relative to the acyl chloride. If using nitro-substituted analogues, the ring is deactivated, and you may need to switch to a stronger Lewis acid or higher temperatures, though this risks polymerization.

Q: I am getting 30% ortho-isomer. How do I force para-selectivity? A: Solvent polarity dictates the transition state "tightness."

  • Mechanism: In non-polar solvents (

    
    , DCM), the attacking species is a tight ion pair, favoring the sterically accessible para position. In polar solvents (Nitrobenzene), the acylium ion is free and more reactive, leading to lower selectivity (more ortho).
    
  • Recommendation: Switch to DCM or 1,2-dichloroethane and lower the temperature to 0°C during addition.

Optimized Protocol: Friedel-Crafts Acylation

Standardized for 10 mmol scale

  • Setup: Flame-dry a 100 mL RBF. Purge with Argon.

  • Solvent: Add 20 mL anhydrous DCM.

  • Lewis Acid: Add 15 mmol (2.0 g) anhydrous

    
    . Suspend at 0°C.
    
  • Acylating Agent: Dropwise addition of 11 mmol Acetyl Chloride. Stir 15 min until complex forms.

  • Substrate: Add 10 mmol of your Alkyl-benzene analogue dropwise over 30 mins.

  • Quench: Pour mixture over 50g crushed ice/HCl. Do not add water to the acid.

Module 2: The Carbonylation Challenge (Hoechst-Style)

Phase: Conversion of Alcohol to Acid (Step 3 in Green Route) Common Issue: Catalyst death (Pd Black formation) or failure to react.

The Hoechst-Celanese process (Green Chemistry) converts the intermediate alcohol (1-(4-isobutylphenyl)ethanol) directly to the acid using


 and 

. For analogues, steric hindrance near the benzylic position often kills this catalytic cycle.
Visualizing the Failure Point

The diagram below illustrates the competing cycles. If


 pressure is too low, or if the analogue is too bulky, the "Hydride Cycle" collapses, leading to 

-hydride elimination (alkene formation) or catalyst precipitation.

Carbonylation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-CH(Me)-Pd-X) Pd0->OxAdd + Substrate (R-X) CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO (High Pressure) SideReaction β-Hydride Elimination (Styrene Byproduct) OxAdd->SideReaction Low CO Pressure or Steric Bulk Hydrolysis Hydrolysis (Product Release) CO_Insert->Hydrolysis + H2O Hydrolysis->Pd0 - HX PdBlack Pd Black (Catalyst Death) SideReaction->PdBlack Irreversible

Caption: The Hoechst Catalytic Cycle. Note the red path: Steric bulk in analogues promotes elimination over CO insertion.

Troubleshooting Table: Carbonylation
SymptomProbable CauseCorrective Action
Reaction Stalls CO starvation in solution.Increase pressure to >20 bar; ensure vigorous stirring (mass transfer limited).
Black Precipitate Ligand dissociation.Add excess

(1:4 Pd:Ligand ratio) to stabilize the active species.
Styrene Formation

-hydride elimination.
The analogue is too bulky for CO insertion. Switch to Module 3 (Suzuki Route).
Low Conversion Water poisoning.While water is a reactant, excess water inhibits the catalyst.[4] Use a biphasic system (MEK/Water).

Module 3: The "Escape Hatch" (Suzuki-Miyaura Coupling)

Phase: Alternative Synthesis for Complex Analogues Context: If the industrial routes (F-C or Carbonylation) fail due to the specific structure of your analogue (e.g., acid-sensitive groups or extreme steric bulk), you must switch to a modular cross-coupling approach.

Protocol: Aryl-Acetic Acid Assembly

Instead of building the propionic tail on the ring, couple a pre-functionalized tail to the aryl halide.

  • Substrate: 4-substituted Phenyl Bromide (Analogue precursor).

  • Coupling Partner: Methyl 2-chloropropionate (Reformatsky-type) OR Vinyl Boronic Esters (followed by hydroboration-oxidation).

  • Catalyst System:

    
     is robust for sterically demanding couplings.
    

Critical Insight: For 2-arylpropionic acids, a Negishi Coupling often outperforms Suzuki. Use the organozinc reagent of the propionate tail. This avoids the harsh base conditions of Suzuki that might racemize the chiral center if you are attempting asymmetric synthesis.

Module 4: The 1,2-Aryl Migration (Green Flow Chemistry)

Phase: Oxidative Rearrangement (Modern Alternative) Common Issue: Toxicity of Thallium (old method) or low yield with Iodine.

If you lack high-pressure CO reactors, the McQuade Method (Iodine/Trimethylorthoformate) is the superior lab-scale choice.

Workflow Logic
  • Acylation: Make the Propiophenone (Ar-CO-Et).

  • Ketalization: Protect ketone with

    
    .
    
  • Migration: Treat with

    
    . The iodine activates the alpha-carbon, inducing the phenyl ring to migrate.
    
  • Hydrolysis: Yields the ester.

Troubleshooting Tip: If this step yields <50%, your reaction is likely "wet." The iodine-mediated rearrangement requires anhydrous conditions until the final quench. Dry your


 over molecular sieves.

References

  • Elango, V., et al. (1991). Method for producing ibuprofen.[1][2][3][5][6][7][8][9][10] United States Patent 4,981,995. Hoechst Celanese Corp.[9] Link

    • Foundational text for the Pd-catalyzed carbonyl
  • McQuade, D. T., et al. (2009). Continuous-Flow Synthesis of Ibuprofen.[6][10] Angewandte Chemie International Edition, 48(27). Link

    • Source for the Iodine-mediated 1,2-aryl migr
  • Rieu, J. P., et al. (1986). Methods for the synthesis of anti-inflammatory 2-aryl propionic acids.[5] Tetrahedron, 42(15). Link

    • Comprehensive review of classical synthetic routes including Friedel-Crafts limit
  • Cheung, H., et al. (2002). Investigation of the kinetics of the carbonylation of 1-(4-isobutylphenyl)ethanol. Journal of Molecular Catalysis A: Chemical.[5] Link

    • Provides the kinetic data supporting the catalyst poisoning mechanisms described in Module 2.
  • BenchChem Technical Guides. (2025). Troubleshooting Friedel-Crafts Acylation.Link

    • General reference for Lewis Acid stoichiometry and solvent effects.

Sources

Technical Support Center: AI-Driven Optimization for Drug Synthesis Pathway Design

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming common challenges encountered when using AI for drug synthesis pathway design.

Issue 1: The AI-proposed synthesis pathway is chemically infeasible or unrealistic.

Q: My AI tool has suggested a synthetic route that includes chemically nonsensical steps, unstable intermediates, or reaction conditions that are impossible to achieve in our lab. What should I do?

A: This is a common challenge, often stemming from the model's training data or algorithmic limitations. Here’s a systematic approach to troubleshoot this issue:

Step 1: Analyze the Infeasible Step

  • Identify the problematic reaction: Pinpoint the exact transformation that is questionable. Is it a novel reaction not well-represented in literature, or a known reaction applied to an incompatible substrate?

  • Consult chemical literature: Manually search databases like Reaxys or SciFinder for precedents of the proposed transformation. The absence of literature precedence is a strong indicator of a potential model hallucination.

Step 2: Investigate the AI Model's Rationale (If Possible)

  • Examine training data precedents: If your platform allows, look for similar reactions in the training set that might have led to this prediction. The model may have overgeneralized from a small number of examples.[1]

Step 3: Refine the AI's Search Parameters

  • Introduce negative constraints: Many platforms allow you to exclude certain reaction types, reagents, or intermediates. For example, you can forbid the formation of highly strained ring systems or the use of prohibitively expensive catalysts.

Step 4: Augment Your Data or Fine-Tune the Model

  • Incorporate in-house reaction data: If you have a proprietary database of reactions, incorporating this data can help the model learn the nuances of your specific chemical space.

  • Small-Scale Test Reaction:

    • Based on the AI's suggestion, set up a small-scale (e.g., 0.1-0.5 mmol) reaction.

    • Use readily available starting materials that mimic the key functional groups of your actual substrate.

    • Carefully monitor the reaction by TLC, LC-MS, or NMR at regular intervals.

  • Analysis of a Failed Reaction:

    • If the desired product is not formed, analyze the crude reaction mixture to identify byproducts.

    • This information can provide clues as to why the reaction failed (e.g., decomposition, alternative reaction pathway).

    • Feed this "negative" data back into your AI model or internal database to prevent similar future suggestions.

Issue 2: The AI model consistently predicts low-yield or unselective reactions.

Q: The synthesis pathways suggested by our AI tool are theoretically sound, but the predicted yields are too low for practical application, or the model fails to predict major side products. How can we improve the predictive accuracy for reaction outcomes?

A: This issue often points to biases or gaps in the training data, or the model's inability to capture the complex interplay of factors that determine reaction yield and selectivity.

Step 1: Evaluate the Training Data

  • Data Completeness: Check if the training data includes detailed reaction conditions (temperature, solvent, catalyst, concentration). Missing information can lead to poor predictions.[7]

Step 2: Refine the Model and its Inputs

  • Feature Engineering: Ensure that the molecular representations used by the model (e.g., fingerprints, graphs) capture the necessary information for predicting reactivity. This might include stereochemistry, conformational flexibility, or quantum chemical descriptors.

  • Data Augmentation: If your dataset is small, techniques like data augmentation can create new training examples by making small, chemically reasonable modifications to existing reactions.[8]

Step 3: Leverage High-Throughput Experimentation (HTE)

  • Generate Focused Datasets: Use HTE to quickly screen a variety of reaction conditions for a specific transformation. This provides a high-quality, unbiased dataset for fine-tuning your model.

Table 1: Troubleshooting Low-Yield Predictions

Potential Cause Troubleshooting Step Rationale
Publication bias in training data Incorporate in-house data, including failed reactions.Provides a more realistic distribution of reaction outcomes.[6]
Incomplete reaction data Ensure training data includes detailed conditions (temperature, solvent, etc.).These parameters are critical for determining yield and selectivity.[7]
Inadequate molecular features Use more descriptive molecular representations (e.g., 3D conformers, quantum chemical descriptors).Allows the model to capture subtle electronic and steric effects.
Small dataset size Use data augmentation techniques or generate data with HTE.Increases the amount of training data and reduces overfitting.[8]
Issue 3: The AI model is a "black box" and we can't trust its predictions.

Q: Our AI tool provides promising results, but we can't understand why it's making certain predictions. This makes it difficult to trust the output, especially for regulated environments like pharmaceuticals.

Step 1: Choose Interpretable Models When Possible

  • Template-based vs. Template-free: Template-based models, which rely on known reaction rules, are generally more interpretable than template-free models that learn transformations from scratch.[7][11][12] However, template-based models may be less innovative.

  • Simpler Architectures: For some tasks, simpler models like decision trees or linear regression may provide sufficient accuracy with the benefit of being easier to interpret.

Step 2: Employ XAI Techniques

  • SHAP (SHapley Additive exPlanations) and LIME (Local Interpretable Model-agnostic Explanations): These techniques can be applied to complex models to approximate which features (e.g., specific atoms or functional groups) were most influential in a particular prediction.

  • Attention Mechanisms: In transformer-based models, attention maps can visualize which parts of the input molecule the model "paid attention to" when making a prediction.[1]

Step 3: Focus on Experimental Validation

  • The ultimate validation is experimental success. Even if a model is a black box, consistent success in the lab builds trust in its predictive power.

  • Start with well-understood chemistry: Validate the AI tool on reactions where the outcome is known before applying it to more challenging, novel targets.

Diagram 1: Workflow for Interpreting and Validating AI Predictions

G cluster_ai AI Prediction cluster_interpret Interpretation cluster_validate Validation AI_Model AI Model Generates Synthesis Pathway XAI Apply XAI Techniques (e.g., SHAP, Attention) AI_Model->XAI Is the rationale clear? Literature Consult Chemical Literature AI_Model->Literature Is there precedent? Small_Scale_Exp Small-Scale Experiment XAI->Small_Scale_Exp Plausible mechanism Literature->Small_Scale_Exp Precedent found Analysis Analyze Results (TLC, LC-MS, NMR) Small_Scale_Exp->Analysis Feedback Feedback to Model/ Database Analysis->Feedback Successful/Failed

Frequently Asked Questions (FAQs)

Q1: What kind of data is needed to train a reliable AI model for synthesis planning?

  • Accurate: Free from errors in molecular structures and reaction conditions.

  • Consistent: Uniformly formatted and annotated.

Q2: What is the difference between template-based and template-free retrosynthesis models?

A:

  • Template-based models use a predefined set of reaction rules or "templates" extracted from reaction databases.[12] They are generally more reliable for known chemistry and easier to interpret, but may struggle with novel transformations not covered by their templates.[11]

  • Template-free models learn the rules of chemical reactivity directly from the data, often using machine translation or graph-to-graph translation approaches.[14] They have the potential to discover truly novel synthetic routes but can be more prone to generating chemically invalid steps and are often less interpretable.[11]

Diagram 2: Template-Based vs. Template-Free Retrosynthesis

G cluster_template_based Template-Based cluster_template_free Template-Free Target1 Target Molecule Match Match Template Target1->Match TemplateDB Reaction Templates Database TemplateDB->Match Precursors1 Predicted Precursors Match->Precursors1 Target2 Target Molecule NN Neural Network (e.g., Transformer) Target2->NN Precursors2 Predicted Precursors NN->Precursors2

Caption: A comparison of template-based and template-free retrosynthesis workflows.

Q3: How can we integrate an AI synthesis planning tool into our existing lab workflow?

  • Invest in Training: Provide adequate training for your team to understand the capabilities and limitations of the AI tool.

Q4: Can AI tools predict reaction conditions and not just the reactants?

Q5: Our AI model seems to have a bias towards certain types of reactions. How can we mitigate this?

  • Analyze Your Training Data: Identify over-represented reaction classes in your dataset.

  • Adjust Model Training Parameters: Techniques like class weighting can be used during model training to give more importance to under-represented reaction types.

  • Use a Hybrid Approach: Combine the predictions of a data-driven model with a rule-based system that has broader coverage of different reaction types.[19]

References

Sources

Validation & Comparative

Validation of 2-(2-Fluoro-5-methylphenyl)propanoic Acid Phase Purity by XRD Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phenylpropanoic acid derivatives like 2-(2-Fluoro-5-methylphenyl)propanoic acid (FMPPA), chemical purity (assay) is insufficient for ensuring therapeutic efficacy. The specific arrangement of the fluorinated aromatic ring and the chiral propanoic acid tail renders this molecule highly susceptible to polymorphism —the ability to exist in multiple crystal lattice structures.

While HPLC is the gold standard for chemical impurities (degradation products), it is blind to the physical state of the material. A sample can be 99.9% chemically pure by HPLC yet exist as a metastable polymorph with poor bioavailability or stability.

This guide validates Powder X-Ray Diffraction (PXRD) as the definitive method for Phase Purity Validation , comparing it against thermal (DSC) and chromatographic (HPLC) alternatives. It details a self-validating protocol compliant with ICH Q6A and USP <941> standards.

The Scientific Challenge: Why XRD?

The molecule this compound possesses two structural features that necessitate XRD analysis:

  • Chiral Center: The propanoic acid moiety creates potential for racemic crystals versus enantiopure conglomerates.

  • Fluorine Substitution: The 2-Fluoro group induces specific C-F···H intermolecular interactions. These weak bonds often lead to concomitant polymorphism , where two crystal forms precipitate simultaneously during synthesis.

Comparative Analysis: XRD vs. Alternatives

The following table contrasts PXRD with HPLC and Differential Scanning Calorimetry (DSC) specifically for FMPPA validation.

FeaturePXRD (Target Method) HPLC (Alternative) DSC (Alternative)
Primary Detection Crystal Lattice / Phase IdentityMolecular Structure / Chemical BondsThermal Events (Melting/Glass Transition)
Blind Spot Amorphous content < 5% (without internal std)Polymorphs (Sample is dissolved)Solvates with similar melting points
Sample State Solid (Non-destructive)Liquid (Destructive)Solid (Destructive)
Specificity High (Fingerprint region)High (Retention time)Low (Overlapping endotherms)
Limit of Detection 1–5% (for polymorphic impurity)< 0.05% (for chemical impurity)~5% (thermal overlap dependent)

Critical Insight: HPLC validates that you synthesized the correct molecule. XRD validates that you have isolated the correct solid form. These methods are orthogonal, not interchangeable.

Strategic Decision Framework

The following decision tree illustrates when to deploy XRD during the FMPPA development lifecycle, ensuring resources are applied where solid-state risks are highest.

DecisionMatrix Start Batch Synthesis of This compound HPLC Step 1: HPLC Analysis Start->HPLC ChemPass Chemical Purity > 98%? HPLC->ChemPass Reject Reject / Recrystallize ChemPass->Reject No DSC Step 2: DSC Screening ChemPass->DSC Yes SinglePeak Single Melting Endotherm? DSC->SinglePeak XRD Step 3: PXRD Validation (The Definitive Test) SinglePeak->XRD Yes (Confirm Form) SinglePeak->XRD No (Identify Impurity) Analysis Rietveld Refinement / Pattern Matching XRD->Analysis Outcome1 Pass: Pure Target Polymorph Analysis->Outcome1 Outcome2 Fail: Mixed Phase / Amorphous Analysis->Outcome2

Figure 1: Integrated Quality Control Workflow. Note that DSC serves as a preliminary screen, but only XRD provides definitive phase identification.

Validated Experimental Protocol

This protocol is designed to overcome Preferred Orientation , a common artifact in propanoic acid derivatives where plate-like crystals align flat, artificially enhancing specific peaks (e.g., the 00l plane) and hiding others.

A. Sample Preparation (The Critical Step)
  • Technique: Back-loading or Transmission Mode.

  • Procedure:

    • Gently grind 500 mg of FMPPA using an agate mortar and pestle. Warning: Excessive grinding can induce phase transformation (mechanochemical activation).

    • Pass powder through a 325-mesh (45 µm) sieve to ensure random orientation.

    • Preferred Method: Load into a 0.7 mm borosilicate glass capillary.

    • Alternative: If using a flat plate, use the "side-loading" technique to minimize surface alignment.

B. Instrument Parameters (Rigaku/Bruker/Panalytical Standard)
  • Geometry: Bragg-Brentano (Reflection) or Debye-Scherrer (Transmission).

  • Source: Cu Kα radiation (

    
    ), 40 kV, 40 mA.
    
  • Goniometer Radius:

    
     mm (Required for resolution of organic peaks).
    
  • Scan Range:

    
     to 
    
    
    
    . (Most organic diagnostic peaks occur
    
    
    ).[1]
  • Step Size:

    
    
    
    
    
    .
  • Scan Speed:

    
    /minute (Total scan time ~18 mins).
    
  • Rotation: Spin capillary/stage at 10-60 rpm to average crystallite statistics.

C. Validation Criteria (USP <941>)

To validate the purity of the "Target Form" (e.g., Form I) against a "Bad Form" (e.g., Form II):

  • Specificity: The method must identify a unique diagnostic peak for the impurity that does not overlap with the main phase.

    • Example: If Form I has a peak at

      
       and Form II has a peak at 
      
      
      
      , the resolution (
      
      
      ) must be
      
      
      .
  • Limit of Detection (LOD): Prepare physical mixtures of Form I spiked with 1%, 2%, and 5% of Form II.

    • Requirement: The diagnostic peak of Form II must be visible with a Signal-to-Noise (S/N) ratio

      
       at the 2-5% level.
      

Data Interpretation & Troubleshooting

When analyzing the diffractogram of this compound, look for the following indicators.

The "Fingerprint" Region ( )

This low-angle region corresponds to large d-spacings (unit cell axes).

  • Sharp Peaks: Indicate high crystallinity.

  • Halo/Hump: A broad "hump" rising from the baseline in this region indicates Amorphous Content (non-crystalline impurity).

Common Failure Modes
  • Peak Shift (

    
    ):  Usually due to sample displacement error (sample surface not aligned with X-ray axis). Correction: Apply internal standard (Silicon NIST 640).
    
  • Missing Peaks: Preferred orientation. Correction: Switch to transmission capillary mode.

  • Extra Peaks: Solvate formation. If the sample was crystallized from a solvent (e.g., Toluene), check if the extra peaks match the calculated pattern of a Toluene solvate.

Logic Flow: Method Validation

The following diagram details the iterative process of validating the XRD method for this specific molecule.

ValidationLoop RefPattern Generate Reference Pattern (Single Crystal / Calculated) Compare Overlay Patterns RefPattern->Compare ExpPattern Collect Experimental Pattern (Bulk Powder) ExpPattern->Compare Match Perfect Match? Compare->Match Pass VALIDATED Phase Pure Match->Pass Yes Fail Discrepancy Found Match->Fail No RootCause Root Cause Analysis Fail->RootCause Fix1 Grind Sample (Fix Orientation) RootCause->Fix1 Missing Peaks Fix2 Dry Sample (Remove Solvents) RootCause->Fix2 Shifted Peaks Fix1->ExpPattern Fix2->ExpPattern

Figure 2: The iterative loop of comparing experimental bulk data against a theoretical reference standard (calculated from Single Crystal XRD).

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2]Link

  • United States Pharmacopeia (USP). (2023). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction.[1][3][4]Link

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences.[2][3][5][6][7][8][9] Informa Healthcare. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on conformational polymorphism in phenyl derivatives). Link

Sources

comparing the anti-inflammatory activity of 2-(2-Fluoro-5-methylphenyl)propanoic acid with ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive comparative guide structured for drug development professionals and researchers.

Executive Summary

This guide evaluates the anti-inflammatory profile of the investigational arylpropionic acid analog 2-(2-Fluoro-5-methylphenyl)propanoic acid (referred to herein as F-MPA ) against the clinical gold standard, Ibuprofen .

While both compounds belong to the 2-arylpropionic acid (profen) class and share a core mechanism of Cyclooxygenase (COX) inhibition, they exhibit distinct physicochemical and pharmacodynamic properties driven by their substitution patterns. Ibuprofen relies on a para-isobutyl group for optimal hydrophobic channel occupancy in the COX active site. In contrast, F-MPA utilizes an ortho-fluorine for metabolic stability and conformational locking, but possesses a significantly shorter meta-methyl hydrophobic handle.

Key Finding: Theoretical SAR analysis suggests that while F-MPA benefits from the electron-withdrawing effects of fluorine (increasing acidity and potency), its smaller hydrophobic volume (methyl vs. isobutyl) may result in reduced binding affinity compared to Ibuprofen, unless specific sub-pocket interactions are leveraged.

Chemical Identity & Structural Comparison

To understand the functional divergence, we must first analyze the structural topology of both ligands.

Structural Visualization

The following diagram illustrates the structural relationship between the two compounds.

ChemicalStructure Ibuprofen Ibuprofen (2-(4-isobutylphenyl)propanoic acid) Core: Phenylpropionic Acid Substituent: 4-Isobutyl FMPA F-MPA (this compound) Core: Phenylpropionic Acid Substituents: 2-Fluoro, 5-Methyl Ibuprofen->FMPA Structural Modification: 1. 4-Isobutyl removed 2. 5-Methyl added (Lipophilicity decrease) 3. 2-Fluoro added (Metabolic block) Pharmacophore Shared Pharmacophore (S)-2-Arylpropionic Acid (COX Active Site Binding) Ibuprofen->Pharmacophore Retains FMPA->Pharmacophore Retains

Figure 1: Structural comparison highlighting the shared pharmacophore and divergent substitution patterns.

Physicochemical Profiling (Predicted vs. Experimental)
PropertyIbuprofen (Standard)F-MPA (Analog)Impact on Development
Molecular Weight 206.28 g/mol ~196.2 g/mol F-MPA is slightly smaller; better ligand efficiency potential.
Lipophilicity (LogP) ~3.5~2.6 - 2.9 (Predicted)F-MPA is less lipophilic due to the loss of the isobutyl group, potentially improving aqueous solubility but altering membrane permeability.
pKa (Acidic) 4.4 - 4.9~3.8 - 4.2 (Predicted)The ortho-fluorine in F-MPA exerts an electron-withdrawing effect, lowering pKa. This increases the ionized fraction at physiological pH, potentially affecting protein binding.
Chirality Racemate (S-isomer active)Racemate (S-isomer active)Both require enantioselective synthesis or chiral resolution for maximum potency.

Mechanistic Analysis: Structure-Activity Relationship (SAR)[1]

The anti-inflammatory activity of both compounds stems from the competitive inhibition of COX-1 and COX-2 enzymes, preventing the conversion of Arachidonic Acid to Prostaglandin H2.

The "Fluorine Effect" (F-MPA Advantage)

The introduction of the Fluorine atom at the C2 (ortho) position in F-MPA confers specific advantages observed in other fluorinated NSAIDs (e.g., Flurbiprofen):

  • Conformational Lock: The steric bulk and electrostatic repulsion of the ortho-fluorine force the phenyl ring to twist relative to the propionic acid side chain. This pre-organized conformation often matches the bioactive conformation required for the COX active site.

  • Metabolic Stability: The C2 position is blocked from hydroxylation. However, unlike Ibuprofen, the C4 (para) position in F-MPA is unsubstituted, making it a primary liability for CYP2C9-mediated oxidation.

Hydrophobic Channel Occupancy (Ibuprofen Advantage)

The COX active site features a long hydrophobic channel.

  • Ibuprofen: The isobutyl group at the para position is perfectly sized to fill this hydrophobic pocket, driving strong Van der Waals interactions.

  • F-MPA: The 5-methyl group is significantly smaller and positioned at the meta position. It is unlikely to penetrate the hydrophobic channel as deeply or effectively as the isobutyl group, potentially resulting in a higher IC50 (lower potency) unless the fluorine interactions compensate significantly.

Signaling Pathway Inhibition

The following diagram details the intervention points within the inflammatory cascade.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase-1/2 (Target Enzyme) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Ibuprofen_Node Ibuprofen (Reversible Inhibition) Ibuprofen_Node->COX Competes with AA FMPA_Node F-MPA (Reversible Inhibition) FMPA_Node->COX Competes with AA Prostaglandins Prostaglandins (PGE2, PGI2) (Pain, Inflammation, Fever) PGG2->Prostaglandins

Figure 2: Mechanism of action showing the competitive inhibition of COX enzymes by both profen derivatives.

Experimental Protocols for Comparative Evaluation

To objectively compare F-MPA against Ibuprofen, the following standardized assays are recommended. These protocols ensure data integrity and reproducibility.

In Vitro: COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 values for selectivity profiling.

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of Ibuprofen and F-MPA in DMSO.

    • Use recombinant human COX-1 and COX-2 enzymes (commercially available).

  • Incubation:

    • Incubate enzyme with inhibitor (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add Arachidonic Acid (100 µM final concentration).

    • Incubate for exactly 2 minutes.

  • Termination & Detection:

    • Stop reaction with 1M HCl.

    • Quantify PGE2 production via ELISA or LC-MS/MS.

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation to calculate IC50.

    • Validation Criteria: Ibuprofen COX-1 IC50 should fall within 5-15 µM (depending on assay conditions).

In Vivo: Carrageenan-Induced Paw Edema (Rat Model)

Objective: Assess oral bioavailability and anti-inflammatory efficacy in a physiological system.

  • Animals: Male Wistar rats (150-200g), n=6 per group.

  • Drug Administration:

    • Vehicle Control (0.5% CMC).

    • Ibuprofen (10, 30, 100 mg/kg p.o.).

    • F-MPA (10, 30, 100 mg/kg p.o.).

  • Induction:

    • 1 hour post-dosing, inject 0.1 mL of 1% carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    • Calculate % Inhibition of Edema = (1 - (ΔVolume_Drug / ΔVolume_Control)) * 100.

Conclusion & Recommendation

F-MPA (this compound) represents an interesting structural probe for studying the electronic effects of fluorine in the absence of a large hydrophobic tail.

  • Potency Prediction: F-MPA is predicted to be less potent than Ibuprofen. The ortho-fluorine enhances acidity and metabolic stability at the C2 position, but the meta-methyl group provides insufficient hydrophobic bulk compared to Ibuprofen's para-isobutyl group to anchor the molecule firmly in the COX channel.

  • Development Utility: F-MPA is likely better suited as a fragment lead or a metabolic probe rather than a direct therapeutic competitor to Ibuprofen. Researchers looking to optimize Ibuprofen should consider retaining the para-isobutyl group while introducing the ortho-fluorine (resulting in a hybrid structure) to combine potency with metabolic resistance.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Boneberg, E. M., et al. (2021). Molecular mechanisms of action of Ibuprofen. International Journal of Molecular Sciences. (General Reference for Ibuprofen Mechanism).
  • Haufe, G. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical and Pharmaceutical Bulletin, 53(5), 524-528. Link

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone. Journal of Biological Chemistry, 291(29), 15069-15081. (Reference for COX assay protocols).

Comparative Bioequivalence Guide: Novel Profen Derivatives vs. Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Evolution of Profen Scaffolds

Objective: This guide analyzes the bioequivalence (BE) and pharmacokinetic (PK) superiority of novel 2-arylpropionic acid (profen) derivatives against their parent compounds (Ibuprofen, Ketoprofen, Naproxen).

The development of novel profen derivatives—specifically prodrugs (e.g., ester/amide conjugates) , chiral switches (S-enantiomers) , and salt forms (e.g., trometamol) —aims to resolve the "NSAID Paradox": achieving rapid analgesic onset while mitigating gastrointestinal (GI) mucosal injury.

Core Mechanistic Shifts
  • Metabolic Activation: Novel prodrugs (e.g., Ibuprofen-N-Mannich bases) utilize plasma esterases/amidases to release the active moiety, often resulting in a "Sustained Release" profile that flattens

    
     spikes associated with systemic toxicity.
    
  • Chiral Inversion: Pure S-enantiomers (e.g., Dexketoprofen) bypass the hepatic inversion required for R-enantiomers, effectively halving the therapeutic dose and reducing metabolic load.

  • Solubility Enhancement: Trometamol salts increase aqueous solubility, significantly shortening

    
     for acute pain management.
    

Comparative Performance Analysis

The following data synthesizes head-to-head PK studies comparing novel derivatives with standard parent formulations.

Table 1: Pharmacokinetic Performance Matrix
Compound ClassDerivative / FormulationParent Comparator

Impact

Impact
AUC Ratio (Test/Ref)GI Safety ProfileMechanism
Ibuprofen Ibuprofen-N-Mannich Base (IBMB-M) Ibuprofen (Standard)↑ Increased Delayed (>2h)> 1.3Superior (Masked -COOH)Hydrolysis-dependent release [1]
Ibuprofen Ibuprofen Arginine Ibuprofen (Standard)↑ 25% Higher ↓ Faster (0.4h vs 1.2h)~ 1.0 (Equiv)EquivalentEnhanced Solubility [2]
Ketoprofen Dexketoprofen Trometamol (25mg) Ketoprofen (50mg)Equivalent ↓ Faster (Rapid Onset)~ 1.0 (Equiv)Superior (Lower Load)Pure S-Enantiomer + Salt [3]
Naproxen Naproxen-PC (Phosphatidylcholine) Naproxen (Standard)Equivalent Equivalent ~ 1.0 (Equiv)Superior (Surface Protection)Lipid Association [4]
Naproxen Glucosyl-Naproxen Ester Naproxen (Standard)↑ Higher Equivalent > 1.1Superior Glucose transporter uptake [5]
Deep Dive: Metabolic Activation Pathway

The following diagram illustrates the bio-activation of prodrug derivatives (e.g., Mannich bases or Esters) versus the direct absorption of salts.

ProfenActivation Prodrug Novel Prodrug (e.g., IBMB-M) GI_Lumen GI Lumen (Absorption Site) Prodrug->GI_Lumen Masked -COOH (Reduced Ulceration) Salt Novel Salt (e.g., Dexketoprofen Trometamol) Salt->GI_Lumen Rapid Dissolution Plasma Systemic Circulation GI_Lumen->Plasma Absorption Liver Hepatic Metabolism (Chiral Inversion) Plasma->Liver First Pass Target Target Site (COX-1/2 Inhibition) Plasma->Target Active Drug Prodrug_Plasma Hydrolysis (Esterases) Plasma->Prodrug_Plasma Prodrug Activation Prodrug_Plasma->Target Sustained Release

Figure 1: Differential absorption and activation pathways for Prodrugs vs. Salts. Prodrugs utilize plasma hydrolysis for sustained release, while salts maximize dissolution rate.

Experimental Protocol Architecture

To establish bioequivalence for these derivatives, a rigorous, self-validating study design is required. The protocol below adheres to FDA/EMA standards for NSAIDs.

Phase A: Clinical Study Design (Self-Validating)

Type: Randomized, Single-Dose, Two-Period, Two-Sequence Crossover. Subjects: Healthy volunteers (


 based on intra-subject CV ~15-20% for profens).
  • Screening: Exclude subjects with history of peptic ulcers or GI bleeding.

  • Period 1 (Dosing):

    • Fasting Arm: Overnight fast (10h). Administer Test (T) or Reference (R) with 240mL water.

    • Fed Arm (Critical for Prodrugs): High-fat meal 30 mins prior to dosing to assess food effect on hydrolysis rates [6].

  • Sampling:

    • Frequency: Pre-dose (0h), then 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24h.

    • Rationale: Dense sampling in first 2 hours captures

      
       shifts for rapid salts; 24h tail captures sustained release prodrugs.
      
  • Washout: Minimum 7 days (

    
     of ibuprofen/ketoprofen).
    
Phase B: Bioanalytical Workflow (LC-MS/MS)

Method: Liquid Chromatography-Tandem Mass Spectrometry.[1][2][3] Validation Standard: FDA Bioanalytical Method Validation Guidance (2018).

1. Sample Preparation (Supported Liquid Extraction - SLE)
  • Matrix: Human Plasma (

    
    ).[4]
    
  • Internal Standard (IS): Deuterated analog (e.g., Ibuprofen-d3, Ketoprofen-d3) to correct for matrix effects.

  • Extraction:

    • Load plasma onto SLE plate (Diatomaceous earth).

    • Wait 5 mins for absorption.

    • Elute with MTBE (Methyl tert-butyl ether) .[3] Why? MTBE provides high recovery (>90%) for acidic profens while minimizing phospholipid carryover [7].

    • Evaporate and reconstitute in Mobile Phase.

2. Chromatographic Separation
  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm,

    
    ).[4]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][4]

    • B: Acetonitrile.[1]

  • Gradient: Steep gradient (5% B to 95% B in 2 mins) for high throughput.

3. Mass Spectrometry (MRM Mode)
  • Ionization: ESI Negative Mode (Profens are carboxylic acids, ionize best as

    
    ).
    
  • Transitions:

    • Ibuprofen:

      
      [2]
      
    • Dexketoprofen:

      
      [2]
      
    • Naproxen:

      
      
      
Workflow Visualization

Bioanalysis cluster_prep Sample Preparation (SLE) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Std (d3) Load Load on SLE Plate (Diatomaceous Earth) Plasma->Load Elute Elute with MTBE (Remove Phospholipids) Load->Elute Dry Evaporate & Reconstitute Elute->Dry LC LC Separation (C18 Core-Shell) Dry->LC Inject MS ESI (-) MRM Detection [M-H]- LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 2: High-throughput bioanalytical workflow using Supported Liquid Extraction (SLE) and LC-MS/MS.

Statistical Criteria for Bioequivalence

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the following parameters must fall within 80.00% – 125.00% :

  • 
    :  Extent of absorption (Total Exposure).
    
  • 
    :  Rate of absorption (Peak Exposure).
    
    • Note: For rapid-onset salts (e.g., Dexketoprofen trometamol),

      
       is critical for efficacy.
      
    • Note: For prodrugs, a lower

      
       may be the intended design feature (safety), requiring a "non-inferiority" or "super-bioavailability" approach rather than strict BE [8].
      

References

  • Rasheed, A. et al. (2025). In vivo pharmacokinetic studies of prodrugs of ibuprofen. International Journal of Pharmaceutical Sciences. Link

  • Shin, D. et al. (2017). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Drug Design, Development and Therapy.[5][6][7] Link

  • Yerlikaya, F. et al. (2023). The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations. Turkish Journal of Pharmaceutical Sciences. Link

  • Lichtenberger, L.M. et al. (2009).[8] Naproxen-PC: a GI safe and highly effective anti-inflammatory.[9] Inflammopharmacology. Link

  • Mishra, A. et al. (2025).[10] Synthesis of the prodrug ibuprofen β-D-glucopyranoside and its biological evaluation. Indian Journal of Chemistry. Link

  • FDA Guidance for Industry. (2024). Bioequivalence Studies with Pharmacokinetic Endpoints for Ibuprofen. Link

  • Phenomenex Application Note. (2022). Ibuprofen from Human Plasma by Supported Liquid Extraction (SLE) and LC-MS/MS. Link

  • Cochrane Review. (2017). Single dose oral ketoprofen and dexketoprofen for acute postoperative pain in adults. Link

Sources

Guide: Cross-Validation of HPLC and CE for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imperative of Orthogonality in Chiral Analysis

In the development of chiral drugs, relying on a single analytical technique is a calculated risk that modern regulatory frameworks (ICH Q14, FDA) increasingly discourage. While High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) remains the gold standard for release testing, it is susceptible to "blind spots"—co-elution of enantiomeric impurities with matrix components or isomeric byproducts.

Capillary Electrophoresis (CE), specifically Chiral Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC), offers a distinct separation mechanism based on charge-to-mass ratio and inclusion complexation kinetics rather than biphasic partitioning. This guide details how to deploy CE as a cross-validation tool for HPLC, ensuring that the "99.9% Enantiomeric Excess (ee)" reported on a Certificate of Analysis is a chemical reality, not a chromatographic artifact.

Part 1: Technical Deep Dive – The Mechanics of Orthogonality

To validate one method with another, they must be mechanistically distinct. If both methods fail in the same way, the validation is void.

HPLC: The Partitioning Engine
  • Mechanism: Differential interaction between the analyte and a Chiral Stationary Phase (CSP) (e.g., Amylose/Cellulose derivatives, Cyclodextrins, Pirkle-types).

  • Separation Driver: Thermodynamic differences in adsorption/desorption (

    
    ).
    
  • Blind Spot: "Peak Purity" illusions. An impurity with similar hydrophobicity and stereochemistry can co-elute perfectly under isocratic conditions.

CE: The Electrophoretic Sieve
  • Mechanism: Differential migration velocities in an electric field, mediated by a Chiral Selector (CS) in the background electrolyte (BGE).

  • Separation Driver: Differences in electrophoretic mobility (

    
    ) and the formation constants (
    
    
    
    ) of the transient diastereomeric complexes.
  • The Orthogonal Advantage: CE separates based on hydrodynamic radius and charge. A neutral impurity that co-elutes in Reverse-Phase HPLC will often migrate at the speed of the Electro-Osmotic Flow (EOF) in CE, appearing minutes away from the charged analyte.

Diagram 1: Orthogonal Method Selection Workflow

Orthogonal_Selection Start Start: Chiral Analyte Characterization Solubility Solubility Check Start->Solubility pKa pKa / Charge State Analysis Solubility->pKa HPLC_Select Primary Method: HPLC (High Sensitivity/Prep Scale) pKa->HPLC_Select All Types CE_Select Orthogonal Method: CE (High Efficiency/Low Cost) pKa->CE_Select Charged/Ionizable CSP_Screen CSP Screening (Amylose/Cellulose/Immobilized) HPLC_Select->CSP_Screen Cross_Val Cross-Validation Point Compare %ee & Impurity Profile CSP_Screen->Cross_Val Selector_Screen Selector Screening (Cyclodextrins/Crown Ethers) CE_Select->Selector_Screen Selector_Screen->Cross_Val Decision Pass: Concordant Results? Cross_Val->Decision Final Validated Control Strategy Decision->Final Yes Fail Investigate Matrix/Co-elution Decision->Fail No

Caption: Decision matrix for selecting and integrating HPLC and CE workflows. Note that CE is particularly favored for ionizable compounds.

Part 2: Comparative Performance Analysis

The following data summarizes typical performance metrics observed in a pharmaceutical development setting (e.g., for a basic drug like Propranolol or Amlodipine).

FeatureHPLC (Chiral)CE (Chiral)Application Note
Separation Efficiency (

)
10,000 – 20,000 plates100,000 – 500,000 platesCE offers superior peak capacity for complex matrices.
Resolution (

)
Typically 1.5 – 5.0Often > 10.0CE easily resolves enantiomers that struggle on HPLC columns.
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)HPLC is better for trace impurity quantification (<0.05%).
Solvent Consumption High (0.5 – 1.0 L/day)Negligible (< 10 mL/day)CE is the "Green Chemistry" choice for screenings.
Consumable Cost High ($1000+ per column)Low ($5 per capillary)CE allows rapid swapping of chiral selectors (additives) without buying new columns.
Robustness High (Pressure driven)Moderate (Surface dependent)CE requires strict control of capillary conditioning to maintain migration time precision.

Part 3: The Cross-Validation Protocol

This protocol describes how to validate an HPLC method using CE as the orthogonal reference.

Phase 1: Method Development (Parallel Tracks)
  • HPLC Track: Screen polysaccharide-based columns (e.g., Chiralpak AD/OD or immobilized equivalents like IA/IC) using Normal Phase (Hexane/IPA) or Reversed Phase modes. Optimize for

    
    .
    
  • CE Track: Use a fused silica capillary. Screen cyclodextrins (

    
    -CD, sulfated-
    
    
    
    -CD, HP-
    
    
    -CD) in phosphate or borate buffer. Adjust pH to ensure the analyte is charged.
Phase 2: Establishing the Baseline

Analyze a standard racemic mixture (50:50) and a pure enantiomer standard (>99% ee) on both systems.

  • Acceptance Criteria: Both methods must identify the main peak and the enantiomeric impurity with a retention/migration time precision (%RSD) of < 1.0% (HPLC) and < 2.0% (CE).

Phase 3: Linearity and Recovery (The "Spike" Test)

To prove the methods agree on quantity, not just identity:

  • Prepare the pure eutomer (active drug).

  • Spike with the distomer (unwanted enantiomer) at 0.1%, 0.5%, 1.0%, and 5.0% levels.

  • Analyze all samples by HPLC and CE.

  • Plot Correlation: Graph HPLC %ee vs. CE %ee.

    • Slope: Should be

      
      .
      
    • Intercept: Should be statistically indistinguishable from 0.

Diagram 2: Cross-Validation Data Flow

Cross_Validation_Logic Sample Unknown Sample (Process Intermediate) HPLC HPLC Analysis Calc %ee (A) Sample->HPLC CE CE Analysis Calc %ee (B) Sample->CE Compare Calculate Bias |A - B| HPLC->Compare CE->Compare Gate1 Diff < 0.5%? Compare->Gate1 Pass Cross-Validated Report Mean %ee Gate1->Pass Yes Fail Discrepancy Found Gate1->Fail No Investigate Check Peak Purity (Diode Array / MS) Fail->Investigate

Caption: Logic flow for assessing concordance between chromatographic and electrophoretic results.

Part 4: Case Study & Troubleshooting

Scenario: A pharmaceutical lab is analyzing a basic drug, "Drug X," synthesized via asymmetric hydrogenation.

  • HPLC Result: 99.8% ee. (Impurity peak is barely visible).

  • CE Result: 99.2% ee. (Impurity peak is distinct and larger).

Analysis of Discrepancy: Upon investigation, the HPLC method used a UV cutoff of 254 nm where the impurity had lower absorbance, and the impurity partially co-eluted with the solvent front. The CE method, using a different pH (2.5), fully resolved the impurity due to a slight pKa shift.

Common Failure Modes & Solutions
IssueProbable CauseCorrective Action
HPLC shows impurity, CE does not Sensitivity LimitCE sensitivity is lower (path length ~50µm). Use "bubble cell" capillaries or pre-concentration techniques (stacking) in CE.
CE shows impurity, HPLC does not Co-elution in HPLCThe impurity is likely an achiral isomer or matrix component co-eluting. Trust the CE separation efficiency here.
Migration Time Shift (CE) Joule Heating / Capillary SurfaceImprove temperature control; perform strictly defined rinse cycles (e.g., 0.1M NaOH -> Water -> Buffer) between runs.

References

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[1] [Link]

  • Scriba, G. K. E. (2016). Chiral Recognition Mechanisms in Analytical Separation Sciences. Chromatographia. [Link]

  • Gumustas, M., et al. (2018). Chiral Separation of Pharmaceuticals by Capillary Electrophoresis. MDPI Molecules. [Link]

  • FDA Guidance for Industry. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

comparing the gastric toxicity of flurbiprofen and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Gastric Toxicity: Flurbiprofen vs. Advanced Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists.[1]

Executive Summary

Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) limited clinically by significant gastrointestinal (GI) toxicity.[1][2] This guide evaluates the gastric safety profile of flurbiprofen against its primary structural derivatives: Flurbiprofen Axetil (liposomal ester prodrug), Nitro-flurbiprofen (NO-releasing), and Amide Prodrugs .

Key Finding: While parent flurbiprofen exhibits a high Ulcer Index (UI) due to a "dual insult" mechanism (direct acid contact + systemic COX inhibition), derivatives engineered to mask the carboxylic acid moiety or release nitric oxide demonstrate a 60–80% reduction in gastric mucosal injury in rodent models without compromising analgesic efficacy.

Mechanistic Foundation: The Dual Insult Hypothesis

To engineer safer derivatives, one must first understand the causality of flurbiprofen-induced damage. The toxicity is not random; it follows a deterministic "Dual Insult" pathway.

Mechanism 1: Direct Local Irritation (Ion Trapping)

Flurbiprofen is a weak acid (


).[1] In the acidic environment of the stomach (pH 1–2), it remains in a non-ionized, lipophilic form, allowing it to freely penetrate gastric epithelial cells.[1] Once inside the cell (pH 7.4), it dissociates into the ionized form, becoming trapped.[1] This accumulation induces uncoupling of oxidative phosphorylation and mitochondrial damage.
Mechanism 2: Systemic COX Inhibition

Systemic absorption leads to the inhibition of COX-1, reducing the synthesis of Prostaglandin E2 (PGE2) and I2 (PGI2). These prostaglandins are critical for maintaining mucosal blood flow, bicarbonate secretion, and mucus production.[1]

G Flurbiprofen Flurbiprofen (Parent) StomachLumen Stomach Lumen (pH 1.2) Drug is Non-Ionized Flurbiprofen->StomachLumen Oral Admin COX1 Systemic COX-1 Inhibition Flurbiprofen->COX1 Systemic Absorption EpithelialCell Gastric Epithelial Cell (pH 7.4) Drug Ionizes & Traps StomachLumen->EpithelialCell Passive Diffusion MitoDamage Mitochondrial Damage (ROS Generation) EpithelialCell->MitoDamage Ion Trapping PGE2_Drop Reduced PGE2/PGI2 COX1->PGE2_Drop Ulcer Gastric Ulceration & Bleeding MitoDamage->Ulcer Direct Cytotoxicity Mucosa Mucosal Defense Failure (Ischemia, Reduced Mucus) PGE2_Drop->Mucosa Mucosa->Ulcer Loss of Protection

Figure 1: Pathogenesis of Flurbiprofen-induced gastric toxicity illustrating the convergence of local ion trapping and systemic COX inhibition.

Comparative Analysis of Derivatives

This section evaluates how structural modifications mitigate the pathways described above.

A. Flurbiprofen Axetil (Lipo-NSAID)[1]
  • Structure: An ester prodrug of flurbiprofen encapsulated in lipid microspheres.

  • Mechanism: The ester linkage masks the acidic carboxyl group, preventing local ion trapping. The lipid carrier targets inflammation sites (vascular lesions) and reduces free drug concentration in the gastric lumen.

  • Performance: Significantly reduces direct mucosal contact injury. However, because it is converted to flurbiprofen systemically, it still inhibits COX-1, posing a risk for systemic bleeding in high-risk patients.[1]

B. Nitro-Flurbiprofen (NO-Releasing)[3][4][5]
  • Structure: Flurbiprofen linked to a nitric oxide (NO) donating moiety via an ester spacer.[1]

  • Mechanism: NO acts as a potent vasodilator and cytoprotective agent. It mimics the protective effects of prostaglandins (maintaining mucosal blood flow) even when COX-1 is inhibited.

  • Performance: Offers the highest safety profile. The released NO counteracts the vasoconstriction caused by prostaglandin suppression.

C. Amide Prodrugs (e.g., Flurbiprofen-Glycine)[1][6]
  • Structure: The carboxylic acid is converted to a stable amide.[2]

  • Mechanism: These are stable in the acidic stomach (preventing ion trapping) but are hydrolyzed by amidases in the intestine or liver to release the active drug.

  • Performance: Excellent reduction in local toxicity (Ulcer Index).[1] Delays onset of action slightly due to required hydrolysis.

Quantitative Data Summary

The following table synthesizes representative experimental data from Wistar rat models (Indomethacin/Flurbiprofen-induced ulcer protocols).

MetricParent FlurbiprofenFlurbiprofen AxetilNitro-FlurbiprofenAmide Prodrugs
Ulcer Index (0–5 Scale) 3.5 – 4.2 (Severe)1.2 – 1.8 (Mild)0.5 – 0.9 (Minimal)0.8 – 1.2 (Mild)
Gastric MPO (U/mg) High (Neutrophil influx)ModerateLowLow
Mucosal MDA (nmol/g) High (Lipid Peroxidation)ModerateLowLow
PGE2 Levels Depleted (<10%)Depleted (<15%)Depleted (<15%)*Depleted (<15%)
Mechanism of Safety N/AMasked AcidityVasodilation (NO) Masked Acidity

*Note: Nitro-flurbiprofen depletes PGE2 but compensates via NO-mediated protection.

Experimental Protocol: Self-Validating Ulcerogenicity Assay

To replicate these findings, researchers should utilize the Pylorus Ligation (Shay) Model or Single-Dose Oral Gavage Model . Below is a standardized workflow designed for high reproducibility.

Protocol Workflow
  • Animal Selection: Male Wistar rats (180–220g).[1] Why? Females have variable hormonal cycles affecting mucosal integrity.[1]

  • Fasting Phase: 24 hours pre-experiment. Water ad libitum. Critical: Prevents food buffering of the drug.

  • Dosing: Administer equimolar doses of Flurbiprofen vs. Derivatives suspended in 0.5% CMC (Carboxymethyl cellulose).

  • Exposure Window: 6 Hours.

  • Analysis: Sacrifice

    
     Stomach excision 
    
    
    
    Macroscopic Scoring
    
    
    Biochemical Assay.

Protocol Start Acclimatization (7 Days) Fast Fasting (24h, water only) Start->Fast Dose Oral Gavage (Equimolar Doses) Fast->Dose Prevents food buffering Wait Exposure (6 Hours) Dose->Wait Sacrifice Sacrifice & Stomach Removal Wait->Sacrifice Analysis1 Macroscopic Ulcer Index (UI) Sacrifice->Analysis1 Open along greater curvature Analysis2 Biochemical (MDA, MPO, GSH) Sacrifice->Analysis2 Tissue Homogenate

Figure 2: Standardized experimental workflow for comparative NSAID gastric toxicity assessment.

Scoring System (Validation Standard)

To ensure trustworthiness, use a magnified hand lens (10x) to score lesions:

  • 0: Normal mucosa.[1]

  • 1: Vascular congestion/Redness.[1]

  • 2: Spot ulcer (<1mm).[1]

  • 3: Hemorrhagic streak (>1mm).[1]

  • 4: Multiple ulcers (>3) or perforation.[1]

Calculation:


[1]

References

  • Wallace, J. L., et al. (1995).[1] "Protective effect of NO on gastric lesions and inhibition of expression of gastric inducible NOS by flurbiprofen and its nitro-derivative."[3][4] British Journal of Pharmacology.[3][5] Link

  • Lanza, F. L., et al. (1993).[1][6][7] "NSAID-induced gastric ulceration is dose related by weight: an endoscopic study with flurbiprofen." American Journal of Gastroenterology.[6] Link

  • Halici, Z., et al. (2024).[1][8] "Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential." Journal of Molecular Structure. Link

  • Philip, A. K., et al. (2008).[1] "Optimizing delivery of flurbiprofen to the colon using a targeted prodrug approach." Journal of Pharmacy and Pharmacology. Link

  • Elliott, S. L., et al. (2002).[1] "NO-flurbiprofen maintains duodenal blood flow, enhances mucus secretion contributing to lower mucosal injury."[1] American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Chiral Drug Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional structure of a drug molecule is as critical as its chemical composition. A significant portion of drugs currently in use are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1] These enantiomers, while chemically identical, can exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects.[2] This reality has shifted the paradigm of drug development, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now strongly favoring the development of single-enantiomer drugs.[3]

This shift places an immense responsibility on analytical scientists. The objective is no longer simply to quantify a drug substance but to selectively and accurately measure each enantiomer, often to detect one as a minute impurity in the presence of a large excess of the other. To ensure that these critical measurements are reliable, repeatable, and fit for their intended purpose, the analytical methods must undergo a rigorous validation process. This guide provides an in-depth comparison of modern chiral analysis techniques and a detailed framework for their validation, grounded in international regulatory standards and field-proven scientific principles.

The Regulatory Bedrock: Harmonized Standards for Method Validation

The validation of analytical procedures is not an arbitrary exercise; it is a requirement mandated by global regulatory authorities to ensure patient safety and drug efficacy. The foundational principles are laid out in the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[4][5] This document, adopted by the FDA, EMA, and other regulatory bodies, provides a comprehensive framework for the validation characteristics required for various analytical tests.[6][7] The United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" is harmonized with ICH Q2(R1) and provides similar requirements.[6][8] For bioanalytical methods, used in pharmacokinetic and toxicokinetic studies, the EMA has specific guidelines that detail validation requirements.[9][10]

These guidelines collectively establish that the objective of validation is to provide documented evidence that a method is suitable for its intended purpose.[4] For chiral analysis, this "purpose" is typically to act as either a quantitative test for the enantiomeric purity of a drug substance or a limit test for the control of the undesired enantiomer as a chiral impurity.[11]

The Core Validation Parameters: A Chiral Perspective

The validation process for a chiral method examines a set of specific performance characteristics. While these parameters are common to most analytical method validations, their application in a chiral context requires special consideration.

Overall Validation Workflow

The following diagram illustrates the typical workflow for validating a chiral analytical method, from initial parameter definition to final documentation.

Chiral Method Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation Define_Purpose Define Intended Purpose (e.g., Purity Assay, Impurity Test) Select_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity 1. Specificity / Enantioselectivity Write_Protocol->Specificity Execute Protocol Linearity 2. Linearity & Range Accuracy 3. Accuracy Precision 4. Precision (Repeatability & Intermediate) LOD_LOQ 5. LOD & LOQ Robustness 6. Robustness Analyze_Data Analyze Data & Compare Against Acceptance Criteria Robustness->Analyze_Data Validation_Report Generate Validation Report Analyze_Data->Validation_Report SOP Implement Method SOP Validation_Report->SOP

Caption: High-level workflow for the validation of a chiral analytical method.

Specificity (Enantioselectivity)

Causality & Importance: Specificity is the cornerstone of any chiral method. It is defined as the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix.[12] In chiral analysis, this definition is extended to the most critical potential interferent: the other enantiomer. The method must be enantioselective, demonstrating baseline resolution between the two enantiomers.[13] A resolution value (Rs) of greater than 1.5 is generally considered to represent baseline separation, though a target of >1.7 or even >2.0 provides a greater margin of safety.[13][14]

Experimental Protocol:

  • Blank Injection: Inject the mobile phase or sample diluent to ensure no interfering peaks are present at the retention times of the enantiomers.[14]

  • Individual Enantiomer Injections: Inject solutions of the pure, desired enantiomer and the undesired enantiomer (if available) to determine their individual retention times.

  • Racemic Mixture Injection: Inject a 50:50 racemic mixture of the drug substance. This is the primary test for enantioselectivity.[14]

  • Spiked Sample Injection: Spike the desired enantiomer sample with a known level of the undesired enantiomer (e.g., at the specification limit for the impurity) and any other known related substances or process impurities.[5][6]

  • Evaluation: Confirm that the peaks for each enantiomer and all other components are well-resolved. Use peak purity analysis tools (e.g., from a photodiode array detector) to confirm the spectral homogeneity of the enantiomer peaks, demonstrating they are not co-eluting with any other species.[15]

Linearity & Range

Causality & Importance: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area). This is crucial for accurate quantitation. The range is the interval over which the method is shown to be linear, accurate, and precise.[12] For a chiral impurity method, the range must cover from the Limit of Quantitation (LOQ) to approximately 120-150% of the impurity specification limit.[14][16]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the undesired enantiomer.

  • Calibration Standards: Prepare a series of at least five dilutions from the stock solution, spanning the desired range. These standards should be prepared in a matrix that includes the desired enantiomer at its nominal test concentration to mimic the actual sample analysis.[14]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area response against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[14]

Acceptance Criteria:

  • Correlation Coefficient (r²): Typically ≥ 0.999.[14]

Accuracy

Causality & Importance: Accuracy represents the closeness of the experimental value to the true value.[6] It is a measure of systemic error. For a chiral impurity method, accuracy is vital to ensure that the reported level of the undesired enantiomer is correct, preventing the release of a product that is out of specification or the rejection of an acceptable batch.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the pure, desired enantiomer and spike them with the undesired enantiomer at a minimum of three concentration levels across the specified range (e.g., LOQ, 100%, and 150% of the specification limit).[6][14]

  • Analysis: Analyze at least three replicate preparations for each concentration level.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.[3]

Acceptance Criteria:

  • Percent Recovery: Typically within 98.0% to 102.0% for each level.[14] For low-level impurities, a wider range (e.g., 90-110%) may be justifiable.

Precision

Causality & Importance: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It reflects the random error of the method.[16] It is typically assessed at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, instrument, and reagents.[14]

  • Intermediate Precision: Expresses within-laboratory variations due to random events like different days, different analysts, or different equipment.[4]

Experimental Protocol:

  • Repeatability:

    • Prepare a minimum of six independent samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.[14]

    • Analyze these samples on the same day, by the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.[17]

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different (but equivalent) instrument.

    • Statistically compare the results from the different conditions.

Acceptance Criteria:

  • %RSD for Repeatability: For the minor (undesired) enantiomer, a reasonable target is ≤20% RSD as it approaches the quantitation limit, while the major component should be much lower, often ≤5%.[13] For impurity levels around 0.1-1%, an RSD of ≤10% is often expected.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality & Importance:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] The LOQ is a critical parameter for any impurity method, as it defines the lower boundary of the reportable range.

Experimental Protocol (based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N): Inject a series of solutions with decreasing concentrations of the undesired enantiomer.

  • LOD Estimation: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[15]

  • LOQ Estimation: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[15][18]

  • LOQ Confirmation: Prepare samples at the estimated LOQ concentration and inject them multiple times (e.g., n=6) to confirm that the precision (%RSD) is acceptable at this level.[19]

Acceptance Criteria:

  • LOQ: Must be at or below the required reporting threshold for the chiral impurity. Precision at the LOQ should meet a pre-defined criterion (e.g., %RSD ≤ 20%).

Robustness

Causality & Importance: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during routine use. For chromatographic methods, these parameters often include mobile phase composition, pH, flow rate, and column temperature.[17] Performing robustness studies early in development can help identify critical parameters that need to be carefully controlled.

Experimental Protocol (One-Factor-at-a-Time or Design of Experiments - DoE):

  • Identify Parameters: Select critical method parameters to investigate (e.g., % organic modifier in mobile phase ±2%, column temperature ±5°C, flow rate ±10%).[4]

  • Vary Parameters: Analyze a system suitability solution (e.g., a racemic mixture) under the modified conditions.

  • Assess Impact: Evaluate the impact of these changes on critical system suitability responses, particularly resolution (Rs) between the enantiomers.

Acceptance Criteria:

  • System suitability criteria (e.g., Resolution > 1.5) must be met under all tested variations.

System Suitability

Causality & Importance: System suitability testing is not part of the formal validation but is an integral component of the overall procedure. It is performed before and sometimes during routine analysis to verify that the chromatographic system is performing adequately on that day.[13] For chiral methods, the most critical system suitability parameters are resolution and sensitivity for the minor peak.[18]

Typical System Suitability Protocol:

  • Inject a reference solution (e.g., a racemic mixture or a sample spiked with the undesired enantiomer at the specification limit) multiple times (e.g., 5 or 6 replicates) before sample analysis.

  • Calculate the %RSD of peak areas and retention times.

  • Measure the resolution between the enantiomers.

  • Confirm the signal-to-noise ratio for the impurity peak.

Acceptance Criteria:

  • Resolution (Rs): ≥ 1.7[13]

  • Tailing Factor (T): ≤ 2.0

  • %RSD of Peak Areas: ≤ 5.0% for replicate injections.

Comparative Guide to Chiral Separation Technologies

The choice of analytical technology is a critical decision in developing a chiral method. The three dominant techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The selection depends on the physicochemical properties of the analyte, the required speed and sensitivity, and environmental and economic considerations.

Chiral_Technique_Selection start Chiral Analyte solubility Soluble in Organic Solvents? start->solubility charge Is Analyte Charged/Polar? solubility->charge No (Polar) hplc Chiral HPLC (NP or RP) solubility->hplc Yes (RP) No (NP) sfc Chiral SFC solubility->sfc Yes thermal_stability Thermally Stable? charge->hplc No ce Chiral CE charge->ce Yes

Caption: Decision tree for selecting a primary chiral separation technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations.[3][9] The separation is achieved using a Chiral Stationary Phase (CSP).

Principle & Causality: CSPs are packed with a chiral selector that is immobilized onto a support (typically silica). Enantiomers interact with the chiral selector to form transient diastereomeric complexes. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times and thus, separation.[20] The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are often the first choice for screening due to their broad applicability.[20][21]

Experimental Data Snapshot: HPLC for Warfarin & Ibuprofen

ParameterWarfarin[22]Ibuprofen[23]
Column DAICEL CHIRALPAK® IGUltron ES OVM
Mobile Phase 100% Methanol20 mM K-dihydrogen phosphate (pH 3) / Ethanol
Resolution (Rs) High resolution reported>2.0
Analysis Time Not specified, but generally slower< 8 minutes
Key Advantage Simple, single-solvent mobile phaseFast analysis with good resolution
Consideration Method suitable for process scale-uppH of mobile phase is a critical parameter
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC for chiral separations.[12][24]

Principle & Causality: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[12] Supercritical CO₂ has low viscosity and high diffusivity, which allows for much higher flow rates and faster separations compared to HPLC without a significant loss in efficiency.[12][25] A small amount of an organic modifier (e.g., methanol, ethanol) is added to the CO₂ to modulate solvent strength and improve selectivity. The separation mechanism on the CSP is similar to normal-phase HPLC. The reduced use of organic solvents makes SFC a more environmentally friendly and cost-effective technique, especially for preparative-scale separations.[26]

Experimental Data Snapshot: SFC vs. HPLC for Warfarin

ParameterSFC[9]HPLC (Normal Phase)
Column Same polysaccharide CSP (e.g., CHIRALPAK® series)Same polysaccharide CSP (e.g., CHIRALPAK® series)
Mobile Phase CO₂ / Modifier (e.g., Methanol)Hexane / Modifier (e.g., Isopropanol)
Resolution (Rs) Often superior enantiomeric resolution[27]Good resolution, but can be lower than SFC
Analysis Time Significantly faster (e.g., < 2 minutes)[7][9]Slower (e.g., 5-15 minutes)
Solvent Usage Drastically reduced organic solvent consumptionHigh consumption of organic solvents (e.g., Hexane)
Key Advantage Speed, efficiency, reduced environmental impactWell-established, predictable
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for charged and highly polar chiral compounds.

Principle & Causality: In CE, separation occurs in a narrow capillary based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[28] The enantiomers form transient inclusion complexes with the chiral selector, which alters their effective charge-to-size ratio and, consequently, their electrophoretic mobility, leading to separation. CE offers extremely high separation efficiency (theoretical plates), rapid analysis times, and requires minimal sample and reagent volumes, making it a "green" analytical technique.[3]

Comparative Performance Summary: HPLC vs. SFC vs. CE

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluidDifferential electrophoretic mobility with a chiral selector
Primary Use Broadly applicable, workhorse techniqueFast separations, "green" alternative to NP-HPLC, preparative scaleCharged/polar molecules, high-efficiency analytical separations
Speed Moderate to SlowVery FastVery Fast
Efficiency (Plates) GoodVery GoodExcellent
Solvent Consumption High (RP) to Very High (NP)Very Low (organic)Extremely Low
Robustness HighModerate to High[24]Moderate (sensitive to buffer composition, capillary surface)
Cost (Operational) ModerateLowLow
Key Disadvantage High solvent cost and waste (especially NP)Higher initial instrument costLower sensitivity (short pathlength), less robust than HPLC

Conclusion: A Validated Method is a Trustworthy Method

The validation of an analytical method for chiral drug analysis is a systematic and scientifically rigorous process that underpins the safety and efficacy of modern pharmaceuticals. It is not merely a checklist of experiments but a comprehensive evaluation that demonstrates a method's fitness for its intended purpose. By understanding the causality behind each validation parameter—from the absolute necessity of enantioselectivity in specificity to the practical reliability demonstrated through robustness—scientists can design and execute validation protocols that are both compliant with global regulatory expectations (ICH, USP, EMA) and scientifically sound.

The choice between powerful techniques like HPLC, SFC, and CE should be driven by the analyte's properties and the specific analytical challenge. HPLC remains the versatile workhorse, while SFC offers undeniable advantages in speed and sustainability, and CE provides unmatched efficiency for specific applications. Regardless of the technology chosen, a robustly validated method provides the irrefutable evidence needed to make critical decisions in drug development, ensuring that only high-quality, safe, and effective medicines reach the patient.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). United States Pharmacopeia. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021). MDPI. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). LCGC North America. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). United States Pharmacopeia. [Link]

  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (n.d.). Asian Journal of Chemistry. [Link]

  • How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. (n.d.). Pharma Validation. [Link]

  • Chiral Separation Method Development for Warfarin Enantiomers. (2024). Wilmington PharmaTech. [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). Acta Medica Marisiensis. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (2006). Semantic Scholar. [Link]

  • Separation and Determination of Warfarin Enantiomers in Human Plasma Using a Novel Polymeric Surfactant for Micellar Electrokinetic Chromatography-Mass Spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

  • Separation of ibuprofen enantiomers by supercritical fluid simulated moving bed chromatography. (2025). ResearchGate. [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). SlideShare. [Link]

  • Overview & Determination of Enantiomeric Impurities. (2020). Veeprho Pharmaceuticals. [Link]

  • Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. (2021). Asian Journal of Pharmaceutics. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]

  • Separation of Enantiomers of Ibuprofen on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. (2025). ResearchGate. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Rapid SFC Separation of Analogs of Thalidomide on DAICEL CHIRALPAK IA-U. (n.d.). Chiral Technologies. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. (2024). YouTube. [Link]

  • Guideline on Bioanalytical Method Validation. (2022). Global Health Protection Programme. [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters Corporation. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. (2011). American Pharmaceutical Review. [Link]

  • ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. (n.d.). Chiral Technologies. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Center for Biotechnology Information. [Link]

  • Validating CE Methods for Pharmaceutical Analysis. (2014). LCGC Europe. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]

  • Considerations for Method Validation. (2023). Pharmaceutical Technology. [Link]

  • Implementing a design of experiments for chiral separation in SFC: a must? (2018). ResearchGate. [Link]

Sources

Comparative Analysis: Gastrointestinal Toxicity of Flurbiprofen vs. Nitroflurbiprofen (HCT-1026)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Nitroflurbiprofen (HCT-1026) demonstrates a superior gastrointestinal (GI) safety profile compared to its parent compound, flurbiprofen, while maintaining equivalent anti-inflammatory efficacy.

Flurbiprofen, a potent non-selective COX inhibitor, is associated with significant gastric mucosal injury, characterized by hemorrhage, ulceration, and delayed healing. In contrast, Nitroflurbiprofen —a nitric oxide-donating derivative—mitigates these toxicities through a compensatory mechanism. The release of nitric oxide (NO) counteracts the vasoconstriction and leukocyte adherence caused by prostaglandin suppression, effectively "sparing" the gastric mucosa without diminishing the therapeutic blockade of cyclooxygenase.

Mechanistic Divergence: The "Dual Assault" vs. "Compensatory Protection"

To understand the toxicity differential, researchers must look beyond simple COX inhibition. Standard NSAIDs cause damage via two pathways: topical irritation (acid trapping) and systemic suppression of cytoprotective prostaglandins.

Flurbiprofen: The Ischemic Cascade

Flurbiprofen inhibits COX-1 constitutively expressed in the stomach. This leads to:

  • Reduced Prostaglandin E2 (PGE2): Loss of mucus and bicarbonate secretion.

  • Vasoconstriction: Reduced gastric blood flow causes ischemia.

  • Leukocyte Adherence: Neutrophils adhere to the endothelium, releasing reactive oxygen species (ROS) and proteases that destroy the mucosal barrier.

Nitroflurbiprofen: The Nitric Oxide Substitution

Nitroflurbiprofen (HCT-1026) consists of flurbiprofen linked to a nitroxybutyl moiety.[1] Upon metabolic breakdown, it releases NO.

  • Vasodilation: NO mimics the vasodilatory effect of prostaglandins, maintaining mucosal blood flow despite COX inhibition.

  • Anti-Adhesive Effect: NO prevents neutrophil adherence to the vascular endothelium, halting the inflammatory cascade at the source.

Pathway Visualization

The following diagram illustrates the divergent downstream effects of both compounds on the gastric mucosa.

G cluster_0 Common Pathway cluster_1 Flurbiprofen Outcome cluster_2 Nitroflurbiprofen Outcome NSAID Drug Administration COX COX-1/COX-2 Inhibition NSAID->COX NO_Release Nitric Oxide (NO) Release NSAID->NO_Release Nitroflurbiprofen Only PG_Drop Reduced Prostaglandins (PGE2, PGI2) COX->PG_Drop Vasoconstriction Vasoconstriction (Ischemia) PG_Drop->Vasoconstriction Flurbiprofen Leukocyte Leukocyte Adherence (ROS Release) PG_Drop->Leukocyte Flurbiprofen Cytoprotection Mucosal Integrity Preserved PG_Drop->Cytoprotection Compensated by NO Damage Gastric Ulceration & Bleeding Vasoconstriction->Damage Leukocyte->Damage NO_Release->Leukocyte Inhibits Vasodilation Maintenance of Blood Flow NO_Release->Vasodilation Vasodilation->Cytoprotection

Figure 1: Mechanism of Action. Flurbiprofen leads to ischemia via PG suppression. Nitroflurbiprofen releases NO, which compensates for PG loss, maintaining blood flow and preventing injury.

Comparative Data Analysis

The following data summarizes key findings from preclinical rat models (Wistar/Sprague-Dawley).

Acute Gastric Damage (Ulcer Index)

Data derived from acute dosing (3-6 hours post-administration).

MetricFlurbiprofen (Standard)Nitroflurbiprofen (HCT-1026)Relative Toxicity Reduction
Ulcer Index (mm) 45.0 ± 8.22.5 ± 1.1~94% Reduction
Incidence of Lesions 100% (All subjects)< 20% (Sporadic)High Safety Margin
Gastric Blood Flow Reduced by ~40-50%Maintained (No significant drop)Preserved Perfusion
Inflammatory Markers (Biochemistry)

Tissue analysis 24 hours post-dosing.

MarkerBiological SignificanceFlurbiprofen EffectNitroflurbiprofen Effect
MPO Activity Neutrophil infiltration (Inflammation)Significantly Elevated (>5-fold increase)Baseline (Comparable to vehicle)
TNF-alpha Pro-inflammatory cytokineElevated No Increase
PGE2 Levels Cytoprotection & InflammationSuppressed (Target engagement)Suppressed (Target engagement)

Critical Insight: Both drugs suppress PGE2 equally. This confirms that Nitroflurbiprofen's safety is not due to a lack of COX inhibition (efficacy is maintained), but due to the compensatory action of Nitric Oxide.

Experimental Validation Protocols

To replicate these findings or test new NO-NSAID candidates, use the following standardized protocol. This workflow ensures the "empty stomach" condition required to maximize NSAID gastropathy for rigorous stress testing.

Rat Gastric Damage Model (Acute)

Reagents:

  • Vehicle: 1% Carboxymethylcellulose (CMC) in water.

  • Flurbiprofen: Free acid, suspended in vehicle.

  • Nitroflurbiprofen: Equimolar dose to flurbiprofen (adjust for MW difference).

Workflow Logic:

  • Fasting (Critical): 18-24 hours. Food acts as a buffer; fasting exposes the mucosa to direct drug contact and acid, mimicking the "worst-case" clinical scenario.

  • Dosing: Oral gavage ensures precise delivery to the stomach.

  • Timeline: Sacrifice at T=3 to T=6 hours. Lesions appear rapidly.

Protocol Diagram

Protocol cluster_analysis Readouts Start Acclimatization (Wistar Rats, n=6-10) Fast Fasting Phase 18-24 hrs (Water ad libitum) Start->Fast Dose Oral Gavage (Equimolar Doses) Fast->Dose Wait Incubation 3 - 6 Hours Dose->Wait Sacrifice Euthanasia & Stomach Excision Wait->Sacrifice Analysis Analysis Phase Sacrifice->Analysis Micro Macroscopic Scoring (Ulcer Index in mm) Analysis->Micro Histo Histopathology (H&E Staining) Analysis->Histo Bio Biochemistry (MPO Assay) Analysis->Bio

Figure 2: Experimental Workflow. Standardized acute gastric damage model ensuring reproducible toxicity readouts.

Evaluation Criteria (Self-Validating Steps)
  • Macroscopic Scoring (The Wallace Score): Open the stomach along the greater curvature. Rinse with saline. Pin flat. Measure the length of all hemorrhagic lesions in millimeters. Sum the lengths to get the Ulcer Index. Validation: The observer must be blinded to the treatment groups.

  • MPO Assay: Homogenize tissue samples. Assay for Myeloperoxidase (MPO) activity using o-dianisidine dihydrochloride. Validation: High MPO in the Flurbiprofen group confirms that lesions are inflammatory, not just superficial erosions.

Discussion & Implications for Drug Development

The comparative analysis of flurbiprofen and nitroflurbiprofen highlights a pivotal strategy in medicinal chemistry: Toxicological Masking via Linker Technology.

  • Angiogenesis and Healing: Standard flurbiprofen delays ulcer healing by shifting the balance of VEGF (pro-angiogenic) and Endostatin (anti-angiogenic) toward the latter.[2][3] Nitroflurbiprofen maintains a pro-angiogenic environment, allowing pre-existing ulcers to heal even during continued treatment.

  • Clinical Relevance: For chronic conditions like rheumatoid arthritis, where long-term NSAID use is mandatory, the NO-donating platform offers a way to bypass the "PPI Requirement" (co-prescription of Proton Pump Inhibitors), potentially improving patient compliance and reducing polypharmacy.

References

  • Wallace JL, et al. "Gastrointestinal safety and anti-inflammatory effects of a nitric oxide-releasing derivative of flurbiprofen."[4] Gastroenterology. 1994; 107(1): 173-179. Link

  • Elliott SN, et al. "Nitric oxide-releasing nonsteroidal anti-inflammatory drugs: a novel approach to reduced gastrointestinal toxicity."[4] Gastroenterology. 1995; 109: 524-530. Link

  • Ma L, et al. "Divergent effects of new cyclooxygenase inhibitors on gastric ulcer healing: Shifting the angiogenic balance." Proc Natl Acad Sci U S A. 2002; 99(20): 13243–13247. Link

  • Fiorucci S, et al. "Role of tumour necrosis factor-alpha and inducible nitric oxide synthase in the prevention of nitro-flurbiprofen small intestine toxicity." Eur J Pharmacol. 1998; 358(2): 163-171. Link

  • Zacharowski P, et al. "The effects and metabolic fate of nitroflurbiprofen in healthy volunteers."[5] Clin Pharmacol Ther. 2004; 76(4): 350-358. Link

Sources

Comparative Guide: Biological Activity of R- and S-Enantiomers of Profens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of 2-arylpropionic acids (profens), chirality is not merely a structural feature; it is the determinant of efficacy, toxicity, and metabolic fate. While historically marketed as racemates (e.g., Ibuprofen), the industry has shifted toward single-enantiomer formulations (chiral switching) to optimize therapeutic indices.[1]

This guide analyzes the divergent biological activities of the S-(+)-enantiomer (eutomer) and the R-(-)-enantiomer (distomer) .[2] Crucially, it addresses the "R-Enantiomer Paradox" : while often pharmacologically inert in vitro, the R-enantiomer can contribute to therapeutic activity in vivo via metabolic inversion, or conversely, drive off-target toxicity.

The Stereochemical Basis

Profens possess a chiral center at the


-carbon of the propionic acid moiety.[1] The spatial arrangement of the methyl group determines binding affinity to the Cyclooxygenase (COX) active site.
  • S-Enantiomer: The methyl group projects away from the hydrophobic channel of the COX enzyme, allowing the carboxylate group to ion-pair with Arg-120 and Tyr-355. This conformation locks the substrate for catalysis.

  • R-Enantiomer: The methyl group sterically clashes with the hydrophobic residues of the channel, preventing the necessary "hairpin" conformation required for high-affinity binding.

Pharmacodynamics: COX Inhibition Profile[1][3][4][5][6]

The primary mechanism of action for profens is the inhibition of COX-1 and COX-2, thereby reducing prostaglandin synthesis.[3] The S-enantiomer is almost exclusively responsible for this activity.

Comparative IC50 Data (In Vitro)

The following table summarizes the inhibitory concentration (IC50) disparities. Note the magnitude of difference, confirming the S-enantiomer as the eutomer.

DrugEnantiomerCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Activity Status
Ibuprofen (S)-Ibuprofen ~4.8~7.6Active (Eutomer)
(R)-Ibuprofen> 100> 400Inactive (Distomer)*
Naproxen (S)-Naproxen ~1.2~6.7Active (Eutomer)
(R)-Naproxen> 500InactiveInactive / Toxic
Flurbiprofen (S)-Flurbiprofen 0.040.51Active (Eutomer)
(R)-Flurbiprofen> 100> 100Inactive (COX-null)

> Note: While R-Ibuprofen is inactive in vitro, it becomes active in vivo due to metabolic inversion (see Section 4).[1]

Pharmacokinetics: The Metabolic Inversion Pathway[8]

A critical phenomenon unique to profens (particularly Ibuprofen) is the unidirectional metabolic inversion of the R-enantiomer to the S-enantiomer.[1] This explains why racemic Ibuprofen remains clinically effective: the "inactive" 50% of the dose is recycled into the active drug by the liver.

Mechanism of Action

The inversion is stereoselective and unidirectional (


).[1] It occurs primarily in the liver and involves the formation of a Coenzyme A (CoA) thioester.
  • Activation: Acyl-CoA synthetase converts R-profen to R-profen-CoA. (S-profen is a poor substrate for this enzyme).

  • Epimerization:

    
    -methylacyl-CoA racemase (AMACR) converts R-profen-CoA to S-profen-CoA.
    
  • Hydrolysis: Hydrolases release the free S-profen.

MetabolicInversion cluster_0 Liver Cytosol/Mitochondria R_Profen R-Profen (Inactive Distomer) AcylCoA Acyl-CoA Synthetase (Stereoselective) R_Profen->AcylCoA R_CoA R-Profen-CoA (Thioester Intermediate) AcylCoA->R_CoA ATP, CoA-SH Racemase AMACR (Epimerization) R_CoA->Racemase S_CoA S-Profen-CoA Racemase->S_CoA Inversion Hydrolase Hydrolase S_CoA->Hydrolase S_Profen S-Profen (Active Eutomer) Hydrolase->S_Profen Hydrolysis

Figure 1: The unidirectional metabolic inversion pathway of R-profens to S-profens mediated by Coenzyme A.

Beyond COX: The Divergent Fates of R-Enantiomers

While R-enantiomers are generally poor COX inhibitors, they are not biologically inert. Their activity varies significantly by specific drug, necessitating distinct development strategies.

A. R-Naproxen: The Toxic Liability

Unlike Ibuprofen, Naproxen is marketed as a pure S-enantiomer.

  • Observation: R-Naproxen is associated with higher hepatotoxicity and renal burden.

  • Mechanism: R-Naproxen is not efficiently inverted to the S-form in humans (unlike Ibuprofen). Instead, it accumulates or undergoes alternative metabolic clearance, leading to oxidative stress and "idiosyncratic" liver injury.

  • Outcome: Strict removal of R-Naproxen is a quality control requirement (limit < 1%).

B. R-Flurbiprofen (Tarenflurbil): The Alzheimer's Hope

R-Flurbiprofen lacks COX activity (no gut/renal toxicity) but possesses a unique off-target effect.

  • Mechanism: It acts as a Gamma-Secretase Modulator (GSM) .[4] It allosterically shifts the cleavage of Amyloid Precursor Protein (APP) to favor shorter, non-toxic A

    
    38/40 peptides over the toxic A
    
    
    
    42.
  • Clinical Outcome: Although it failed in Phase III trials (Myriad Genetics) due to poor blood-brain barrier penetration and low potency, it remains a prototype for non-COX NSAID derivatives in neurodegeneration research.

Experimental Protocols

For researchers characterizing these enantiomers, the following workflows ensure data integrity.

Protocol A: Chiral Separation (HPLC)

Objective: Quantify enantiomeric excess (ee) or purify racemates.

  • Column Selection: Use a polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is standard for profens.

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1). Acid additive is critical to suppress ionization of the carboxylic acid, sharpening peaks.

  • Detection: UV at 230-254 nm.

  • Validation: Inject pure S-standard to identify retention time (

    
    ). Calculate Resolution (
    
    
    
    required).
Protocol B: In Vitro COX Inhibition Assay

Objective: Determine IC50 without metabolic inversion interference.

  • Enzyme Source: Use purified Recombinant Human COX-1 and COX-2 (avoid whole blood initially to prevent protein binding variability).

  • Substrate: Arachidonic Acid (

    
    ).
    
  • Incubation: Pre-incubate enzyme + inhibitor (R or S) for 10 mins at 37°C. Add Arachidonic Acid to initiate.

  • Readout: Measure PGE2 production via ELISA or Colorimetric TMPD oxidation.

  • Control: Use Indomethacin as a positive control.

Workflow Visualization

ExperimentalWorkflow Racemate Racemic Profen Sample ChiralHPLC Chiral HPLC (CSP) Hexane:IPA:TFA Racemate->ChiralHPLC FractionR Fraction 1: R-Enantiomer ChiralHPLC->FractionR Collect FractionS Fraction 2: S-Enantiomer ChiralHPLC->FractionS Collect BioAssay COX-1/COX-2 Inhibition Assay (Purified Enzyme) FractionR->BioAssay Test Distomer FractionS->BioAssay Test Eutomer DataAnalysis Calculate IC50 & Selectivity Ratio BioAssay->DataAnalysis

Figure 2: Workflow for the isolation and pharmacological characterization of profen enantiomers.

References

  • Boneberg, E. M., et al. (1996). "Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen."[1][5][6] Journal of Clinical Pharmacology. Link

  • Evans, A. M. (2001). "Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen." Clinical Rheumatology. Link

  • Eriksen, J. L., et al. (2003).[7] "NSAIDs and enantiomers of flurbiprofen target

    
    -secretase and lower A
    
    
    
    42 in vivo."[7][8][9] Journal of Clinical Investigation. Link
  • Hao, H., et al. (2005).
  • Wechter, W. J., et al. (1994). "R-flurbiprofen (E-7869), a novel treatment for Alzheimer's disease." Journal of Clinical Pharmacology.

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) studies on propionic acid derivatives, a significant class of compounds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply QSAR methodologies to this chemical scaffold for the discovery and optimization of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer a critical analysis of various approaches, backed by experimental data and methodological insights.

Introduction: The Synergy of QSAR and Propionic Acid Derivatives in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern, computer-aided drug design (CADD).[1][2][3] It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[1][2] This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[2][4] Propionic acid derivatives, exemplified by widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, represent a privileged scaffold in medicinal chemistry.[5][6][7] Their diverse biological activities, ranging from anti-inflammatory and analgesic to antimicrobial, make them a fertile ground for QSAR-guided optimization.[7][8][9]

This guide will dissect and compare various QSAR studies on propionic acid derivatives, focusing on the nuances of descriptor selection, model validation, and the structural insights gleaned from these computational investigations.

Comparative Analysis of QSAR Studies: A Focus on Biological Endpoints

The application of QSAR to propionic acid derivatives has been instrumental in elucidating the structural requirements for various biological activities. Here, we compare key studies targeting two major therapeutic areas: anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many propionic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[6][8] QSAR studies have been crucial in defining the structural attributes that govern the potency and selectivity of COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects.[8][10]

A synergistic approach combining molecular docking and QSAR has proven particularly effective in optimizing NSAIDs.[8][10] One study focused on a series of new propionic acid derivatives to delineate the requirements for COX-2 inhibition selectivity.[8] This integrated methodology not only expedites the identification of lead compounds but also provides a rational basis for designing novel molecules with desired pharmacological profiles.[8][10]

Key structural features of propionic acid derivatives that consistently emerge from QSAR studies as being critical for anti-inflammatory activity include:

  • The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid moiety generally enhances activity.[7]

  • Aromatic Ring System: A bulky, hydrophobic aromatic ring, such as the naphthalene ring in naproxen, is essential for anchoring the molecule within the hydrophobic pocket of the COX active site.[6]

  • Carboxylic Acid Group: This acidic moiety is crucial for forming a salt bridge with a key arginine residue (Arg120) in the COX active site, an interaction vital for inhibitory activity.[6][11]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aryl ring significantly influence both potency and selectivity. For instance, electron-donating groups can enhance anti-inflammatory action.[6]

Study Focus Key Descriptors Identified Statistical Significance (r² / q²) Key Findings Reference
COX-2 Inhibition Selectivity Molecular Refractivity (MR), Valence Connectivity Index (chi1V), Balaban Connectivity Index (Balaban J)Not explicitly stated in the abstract, but the study emphasizes a synergistic approach with docking.Bulkier and more polar substituents are crucial for enhancing selective COX-2 activity. The shape of the molecule, as described by the Balaban J index, influences selectivity.[8]
General Anti-inflammatory Activity of NSAIDs Calculated log P (Clog P)Clog P was significant in 13 out of 60 QSAR models.Lipophilicity plays a significant, though not universal, role in the anti-inflammatory activity of NSAIDs.[12]
Toxicity of Propionic Acid NSAIDs 2D and 3D descriptors (unspecified in abstract)r² = 0.876, r² (pred) = 0.810Hydrophobic, steric, and electronic factors are responsible for the toxicity of this class of compounds.[13]
Antimicrobial Activity: A Less Explored but Promising Avenue

While renowned for their anti-inflammatory properties, propionic acid derivatives have also demonstrated promising antimicrobial activity. QSAR studies in this domain have revealed a different set of structural requirements compared to those for COX inhibition.

A study on a series of Schiff bases and esters of propionic acid identified topological parameters as key determinants of antibacterial and antifungal activity.[9] The findings indicated that:

  • Topological Parameters Govern Activity: Kier's alpha first-order shape index (κα1) and the valence first-order molecular connectivity index (¹χv) were found to be the most influential descriptors for both antibacterial and antifungal activities.[9]

  • Differential Requirements for Antibacterial and Antifungal Action: Schiff bases with electron-withdrawing groups on the benzylidene moiety exhibited better antibacterial activity, while those with electron-donating groups were more potent antifungal agents.[9]

Study Focus Key Descriptors Identified Statistical Significance Key Findings Reference
Antibacterial and Antifungal Activity Kier's alpha first order shape index (κα1), Valence first order molecular connectivity index (¹χv)Not explicitly stated in the abstract, but the study highlights the importance of these topological parameters.The shape and electronic nature of the substituents on the Schiff base derivatives are critical for determining the type and potency of antimicrobial activity.[9]

A Standardized Protocol for QSAR Studies of Propionic Acid Derivatives

To ensure the development of robust and predictive QSAR models, a systematic and validated workflow is essential.[14][15][16][17] The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

Step 1: Data Set Curation and Preparation

The foundation of any reliable QSAR model is a high-quality dataset.[4] This involves assembling a sufficiently large and structurally diverse set of propionic acid derivatives with their corresponding biological activities.[4] The biological data should be consistent and measured under uniform experimental conditions.

Step 2: Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the chemical and physical properties of molecules. The choice of descriptors is critical and should be guided by the biological endpoint being studied.[4] For propionic acid derivatives, a combination of descriptors is often employed:

  • 1D and 2D Descriptors: These include constitutional descriptors (e.g., molecular weight) and topological indices (e.g., connectivity indices), which describe the atom-bond connectivity.[13]

  • Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity (MR), and pKa are frequently used, especially for modeling anti-inflammatory activity.[4][18]

  • 3D Descriptors: These capture the three-dimensional shape and steric properties of the molecules and are particularly important for understanding ligand-receptor interactions, such as the binding of profens to the COX active site.[1][13]

Step 3: Model Development and Statistical Analysis

The goal is to formulate a mathematical equation that accurately relates the chosen descriptors to the biological activity.[4] Multiple linear regression (MLR) is a common starting point, but more advanced machine learning techniques like partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN) are increasingly being used to handle complex, non-linear relationships.[19]

Step 4: Rigorous Model Validation

Validation is a critical step to ensure the robustness, reliability, and predictive power of the developed QSAR model.[14][15][17][20] It is not sufficient to simply have a high correlation coefficient for the training set. The Organisation for Economic Co-operation and Development (OECD) has established principles for validated predictive QSAR models.[14]

Key validation strategies include:

  • Internal Validation: Techniques like leave-one-out cross-validation (LOO-q²) assess the model's stability and robustness using only the training set data.[14][15]

  • External Validation: The dataset is split into a training set for model development and an independent test set for evaluating the model's predictive ability on new data.[14][15] A high predictive r² (r²_pred) for the test set is a strong indicator of a reliable model.[13]

  • Y-Randomization: The biological activity data is randomly shuffled to ensure that the original model's statistical significance is not due to chance correlation.[16]

Visualizing the QSAR Workflow and Key Structural Relationships

Diagrams are powerful tools for conceptualizing complex processes and relationships. The following visualizations, generated using Graphviz, illustrate the QSAR workflow and the key structural features of propionic acid derivatives influencing their biological activity.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Curation Data Set Curation (Propionic Acid Derivatives & Activity) Descriptor_Calc Molecular Descriptor Calculation (1D, 2D, 3D, Physicochemical) Data_Curation->Descriptor_Calc Model_Building Model Building (MLR, PLS, etc.) Descriptor_Calc->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Model_Building->External_Validation Prediction Prediction of Activity for New Derivatives External_Validation->Prediction Lead_Optimization Lead Optimization Prediction->Lead_Optimization Propionic_Acid_SAR cluster_features Key Structural Features cluster_activities Biological Activities Propionic_Acid Propionic Acid Derivative Core Alpha_Methyl α-Methyl Group Propionic_Acid->Alpha_Methyl Enhances Potency Aromatic_Ring Aromatic Ring System Propionic_Acid->Aromatic_Ring Hydrophobic Binding Carboxylic_Acid Carboxylic Acid (-COOH) Propionic_Acid->Carboxylic_Acid Ionic Interaction Aryl_Substituents Aryl Substituents Propionic_Acid->Aryl_Substituents Modulates Activity & Selectivity Anti_Inflammatory Anti-inflammatory (COX Inhibition) Alpha_Methyl->Anti_Inflammatory Aromatic_Ring->Anti_Inflammatory Carboxylic_Acid->Anti_Inflammatory Aryl_Substituents->Anti_Inflammatory Antimicrobial Antimicrobial Aryl_Substituents->Antimicrobial

Caption: Key structural features of propionic acid derivatives and their influence on biological activities.

Conclusion and Future Perspectives

QSAR studies have significantly advanced our understanding of the structure-activity relationships of propionic acid derivatives, enabling the rational design of more potent and selective therapeutic agents. The comparative analysis presented in this guide highlights the importance of tailoring the QSAR approach, particularly the choice of molecular descriptors, to the specific biological endpoint of interest.

Future directions in this field will likely involve the integration of more sophisticated machine learning and deep learning algorithms to capture even more complex relationships within larger datasets. [19]Furthermore, the application of multi-target QSAR (mt-QSAR) could aid in the design of propionic acid derivatives with desired polypharmacological profiles, simultaneously optimizing for efficacy and minimizing off-target effects and toxicity. As computational power and algorithmic sophistication continue to grow, QSAR will undoubtedly remain an indispensable tool in the quest for novel and improved drugs based on the versatile propionic acid scaffold.

References

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Retrieved from [Link]

  • QSAR Model Validation Guide. (2011, July 15). Scribd. Retrieved from [Link]

  • QSAR - Drug Design Org. (2008, May 15). Retrieved from [Link]

  • QSTR and POM Studies of Propionic Acid Derivatives as Non Steroidal Anti Inflammatory Drugs. ResearchGate. Retrieved from [Link]

  • Chirico, N., & Gramatica, P. (2011). Real External Predictivity of QSAR Models: How To Evaluate It? Comparison of Different Validation Criteria and Proposal of Using the Concordance Correlation Coefficient. Journal of Chemical Information and Modeling, 51(9), 2320–2335. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6‐7), 476-488. [Link]

  • Gramatica, P. (2007). On the Development and Validation of QSAR Models. QSAR & Combinatorial Science, 26(5), 694-701. [Link]

  • Jabbar, S. S., Omar, T. N. A., & Mohammed, M. H. (2025). Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(4), 184-196. Retrieved from [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • Jabbar, S. S., Omar, T. N. A., & Mohammed, M. H. (2025). Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(4), 184-196. Retrieved from [Link]

  • Neovarsity. (2024, November 6). 20 Must-Read Papers for a Strong QSAR Foundation in Drug Design. Retrieved from [Link]

  • Creative Biostructure. QSAR Analysis. Retrieved from [Link]

  • Oprea, T. I. (2009). QSAR in drug discovery. In Drug Design (pp. 237-253). Cambridge University Press.
  • Nazeruddin, G. M., et al. (2014). QSAR/QSPR: Designing of new non-steroidal anti-inflammatory drugs (NSAIDs) considering ibuprofen as a lead compound followed by. Scholars Research Library.
  • A. de la G., et al. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Retrieved from [Link]

  • IJNRD. (2025, November 15). Review of Propionic Acid Derivative- Naproxen for Osteoarthritis. Retrieved from [Link]

  • Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Retrieved from [Link]

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): A comparative QSAR study. ResearchGate. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751–17803. [Link]

  • Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data of Cyclooxygenase 1 and 2. (2026, February 5). Preprints.org.
  • Al-Ostath, A. I., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals, 17(2), 241. [Link]

  • QSAR/QSPR: Designing of new non-steroidal anti-inflammatory drugs (NSAIDs) considering ibuprofen as a lead compound followed by their synthesis and evaluation. ResearchGate. Retrieved from [Link]

  • Kawathekar, N., & Chaturvedi, S. C. (2006). Synthesis, Biological Evaluation and Qsar Analysis of some new Derivatives of Ketoprofen and Flurbiprofen. Indian Journal of Pharmaceutical Sciences, 68(3), 346-351.
  • Kulkarni, S. S. (2005). Nonsteroidal anti-inflammatory drugs (NSAIDs): a comparative QSAR study. Chemical reviews, 105(9), 3235-3271. [Link]

  • QSAR/QSPR: Designing of derivatives of α- aryl propanoic acid (NSAID) followed by selection of a good synthetic route through mathematical modeling. Journal of Chemical and Pharmaceutical Research.
  • Kim, H. J., et al. (2004). Computational studies of COX-2 inhibitors: 3D-QSAR and docking. Bioorganic & medicinal chemistry, 12(7), 1629-1641. [Link]

  • Nesterkina, M., & Nesterkin, A. (2020). QSAR models for analgesic activity prediction of terpenes and their derivatives. Structural Chemistry, 31(3), 947-954. [Link]

  • List of molecular descriptors involved in QSAR equations. ResearchGate. Retrieved from [Link]

  • Siswandono, et al. (2020). MOLECULAR MODELING, SYNTHESIS, AND QSAR OF 5-O-ACYLPINOSTROBIN DERIVATIVES AS PROMISING ANALGESIC AGENT. Rasayan Journal of Chemistry, 13(4), 2559-2568.
  • Maitarad, P., et al. (2023). Antioxidant activity of NSAIDs-Se derivatives: predictive QSAR-machine learning models. RSC advances, 13(12), 8031-8040. [Link]

  • Ferguson, A. M., & Heritage, T. W. (1997). EVA: a new theoretically based molecular descriptor for use in QSAR/QSPR analysis. Journal of computer-aided molecular design, 11(2), 143-152. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(2-Fluoro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 2-(2-Fluoro-5-methylphenyl)propanoic acid. The information herein is synthesized from safety data for structurally analogous compounds and established laboratory best practices. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.

Hazard Assessment and Risk Mitigation

  • Skin Corrosion/Irritation : Similar compounds are known to cause skin irritation and, in some cases, severe burns.[1][2]

  • Serious Eye Damage/Irritation : Direct contact with the eyes can lead to serious damage.[1][2]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5]

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[3][4]

A thorough risk assessment should be conducted before commencing any work with this compound. The control measures outlined in this guide are designed to mitigate these potential hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety Goggles, Face ShieldWear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield is recommended for tasks with a higher risk of splashing.[7]
Skin/Body Nitrile or Rubber Gloves, Laboratory Coat, Chemical-Resistant ApronWear nitrile or rubber gloves to prevent skin contact.[8] A lab coat and a chemical-resistant apron should be worn to protect against skin exposure.
Respiratory Chemical Fume Hood, Respirator (as needed)All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[7][9] For larger quantities or in the event of a spill, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for ensuring safety.

Pre-Handling Preparations
  • Ventilation Verification : Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection : Inspect all PPE for signs of damage or wear before use.

  • Emergency Equipment Check : Confirm that an eyewash station and safety shower are readily accessible.[6]

  • Material Staging : Have all necessary equipment and reagents ready to minimize movement and potential for spills.

Handling the Compound
  • Dispensing : Carefully weigh and dispense the solid compound within the fume hood to contain any dust.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[10]

Post-Handling Procedures
  • Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

  • Cleaning : Clean the work area and any equipment used.

  • Storage : Return the chemical to its designated storage location, ensuring the container is properly sealed.[10]

Disposal Plan: Managing Hazardous Waste

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.[10]

  • Container Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal : Arrange for disposal through a licensed disposal company, in accordance with all local, state, and federal regulations.[9]

Emergency Procedures: Preparedness and Response

In the event of an emergency, follow these procedures:

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task task_type Task Type? start->task_type small_scale Small Scale / Weighing task_type->small_scale Weighing solution_work Solution Work / Transfer task_type->solution_work Solution Prep large_scale Large Scale / High Splash Potential task_type->large_scale Large Scale ppe_level_1 Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Rubber Gloves small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE + Face Shield solution_work->ppe_level_2 ppe_level_3 Maximum PPE: - Enhanced PPE + Chemical-Resistant Apron large_scale->ppe_level_3 fume_hood Work in Chemical Fume Hood ppe_level_1->fume_hood ppe_level_2->fume_hood ppe_level_3->fume_hood end End: Proceed with Task fume_hood->end

Caption: PPE selection workflow based on the task.

References

  • Propionic Acid Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]

  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 23). Angene Chemical. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, February 4). Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET. (2012, February 21). Thermo Fisher Scientific. Retrieved from [Link]

  • Propionic acid. (2025, July 8). Penta chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.